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2-Methoxy-4,5-dihydro-1H-imidazole-d4

Cat. No.: B561811
CAS No.: 402788-68-5
M. Wt: 104.14 g/mol
InChI Key: ZJULPBMTEMGRNC-RRVWJQJTSA-N
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Description

2-Methoxy-4,5-dihydro-1H-imidazole-d4 is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 104.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B561811 2-Methoxy-4,5-dihydro-1H-imidazole-d4 CAS No. 402788-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5-tetradeuterio-2-methoxy-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6)/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULPBMTEMGRNC-RRVWJQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)OC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661928
Record name 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402788-68-5
Record name 2-Methoxy(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 2-Methoxy-4,5-dihydro-1H-imidazole-d4. This deuterated compound is primarily utilized as an internal standard for analytical purposes. Due to the limited availability of specific experimental data for the deuterated molecule, this guide also includes information on its non-deuterated analogue, 2-Methoxy-4,5-dihydro-1H-imidazole (CAS Number: 28118-54-9), as their physical properties are expected to be very similar.

Core Compound Properties

This compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole.[1] The primary application of this isotopically labeled compound is as an internal standard in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

PropertyValueSource
Chemical Formula C4H8N2O[2][3][4][5]
Molecular Weight 100.12 g/mol [2][3][5]
CAS Number 28118-54-9[2][3][4][5][6]
Melting Point Not available[7]
Boiling Point Not available[7]
Density Not available[7]
Solubility Not available

Experimental Protocols

A comprehensive search of scientific literature did not yield specific, detailed experimental protocols for the determination of the physical properties of 2-Methoxy-4,5-dihydro-1H-imidazole or its deuterated analogue. General methods for determining properties such as melting point, boiling point, and solubility for organic compounds are widely established and can be found in standard laboratory manuals and pharmacopeial guidelines.

Signaling Pathways and Experimental Workflows

There is currently no available information in the public domain detailing the involvement of this compound in any specific biological signaling pathways or established experimental workflows beyond its use as an internal standard. Therefore, the creation of diagrams to visualize such relationships is not possible at this time.

References

An In-depth Technical Guide to 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dihydro-1H-imidazole-d4, a deuterated isotopologue of 2-Methoxy-4,5-dihydro-1H-imidazole. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and application as an internal standard in quantitative analytical methods.

Chemical Structure and Properties

This compound is a stable isotope-labeled compound where four hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.

Below is the chemical structure of this compound:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C₄H₄D₄N₂O[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 402788-68-5[1]
Appearance Not specified (likely a solid or oil)
Purity Typically ≥98% for commercial products
Storage Store at -20°C for long-term stability

Table 2: Properties of the Non-Deuterated Analog (2-Methoxy-4,5-dihydro-1H-imidazole)

PropertyValueReference
Chemical Formula C₄H₈N₂O[2]
Molecular Weight 100.12 g/mol [2]
Boiling Point 255.5 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 108.3 ± 22.6 °C
LogP -0.63

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Preparation of Ethylenediamine-d4 Free Base: In a round-bottom flask under an inert atmosphere, suspend ethylenediamine-d4 dihydrochloride in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (2.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the mixture to remove the sodium chloride precipitate. The resulting filtrate contains the ethylenediamine-d4 free base.

  • Cyclization Reaction: To the filtrate containing ethylenediamine-d4, add dimethyl carbonate (1.1 equivalents).

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography or GC-MS.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a minimal amount of dichloromethane (B109758) and purify by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Use as an Internal Standard in LC-MS/MS Quantitative Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of an analyte in complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol for its use.[3][4][5]

Materials:

  • This compound (Internal Standard)

  • Analyte of interest (the non-deuterated compound)

  • Stock solutions of the analyte and IS (typically 1 mg/mL in methanol or another suitable solvent)

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • Protein precipitation solvent (e.g., acetonitrile, methanol, often containing an acid like formic acid)

  • LC-MS/MS system with a suitable column

Procedure:

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard working solution (a dilute solution of this compound). The concentration of the IS should be consistent across all samples.

    • Vortex mix the samples for 30 seconds.

    • Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to each sample.

    • Vortex mix vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a fixed volume of the supernatant onto the LC-MS/MS system.

    • Develop a chromatographic method to achieve good separation of the analyte and IS from matrix components. Since the deuterated IS is chemically identical to the analyte, they will co-elute.[6]

    • Optimize the mass spectrometer settings for the detection of both the analyte and the IS. This involves selecting appropriate precursor and product ions for each compound in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard for all samples.

    • Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Logical Relationship of Synthesis

G Figure 1. Synthetic Pathway Overview A Ethylenediamine-d4 Dihydrochloride B Ethylenediamine-d4 (Free Base) A->B Sodium Methoxide D This compound B->D C Dimethyl Carbonate C->D Reflux

Caption: A simplified diagram illustrating the key steps in the proposed synthesis of the title compound.

Experimental Workflow for Quantitative Analysis

G Figure 2. Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Sample (Calibration, QC, Unknown) B Spike with Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Peak Integration F->G H Calculate Peak Area Ratios (Analyte / IS) G->H I Generate Calibration Curve H->I J Quantify Unknown Samples I->J

References

Technical Guide: 2-Methoxy-4,5-dihydro-1H-imidazole-d4 (CAS: 402788-68-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterium-labeled form of 2-methoxy-4,5-dihydro-1H-imidazole. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry. Its primary application is as an internal standard in methods such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of the target analyte in complex biological matrices.

Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte of interest.[1] This ensures they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[2][3][4]

Physicochemical Properties

The key physicochemical properties of this compound and its non-deuterated analog are summarized in the table below.

PropertyThis compound2-Methoxy-4,5-dihydro-1H-imidazole
CAS Number 402788-68-528118-54-9
Molecular Formula C₄H₄D₄N₂OC₄H₈N₂O
Molecular Weight 104.14100.12
Appearance White solidNot specified
Melting Point Not available70-73 °C
Solubility Soluble in waterNot specified

Synthesis

A plausible synthetic route for this compound would involve the use of deuterated starting materials. A general approach for the synthesis of the non-deuterated analog involves the reaction of a suitable precursor with ethylenediamine (B42938). For the deuterated version, a similar strategy would be employed using deuterated ethylenediamine.

A potential, though not explicitly documented, synthetic pathway could be the reaction of a methoxy-substituted precursor with ethylenediamine-d4. The deuterated ethylenediamine would be the source of the deuterium atoms on the imidazole (B134444) ring.

Applications in Quantitative Analysis

The primary role of this compound is as an internal standard in quantitative analytical methods. Stable isotope-labeled internal standards are crucial for correcting variability in analytical procedures, including:

  • Sample Preparation: Compensates for analyte loss during extraction, dilution, and reconstitution steps.[2]

  • Chromatographic Separation: Co-elution with the analyte ensures that both experience similar matrix effects.[1]

  • Mass Spectrometric Detection: Corrects for variations in ionization efficiency, often referred to as ion suppression or enhancement.[2]

The use of a deuterated internal standard significantly improves the accuracy, precision, and reliability of quantitative results.[2]

Experimental Protocols

While specific protocols are highly dependent on the analyte and the biological matrix, the following provides a general workflow for the use of this compound as an internal standard in a typical LC-MS/MS bioanalytical assay.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for cleaning up biological samples like plasma or serum.[1]

  • Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).[1]

  • Adding the Internal Standard: Add a small, precise volume (e.g., 10 µL) of a working solution of this compound at a known concentration.[1]

  • Vortexing: Briefly vortex the sample to ensure the internal standard is evenly distributed.[1]

  • Precipitation: Add a precipitating agent, such as acetonitrile (B52724) (typically in a 3:1 ratio to the sample volume), to the sample.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into the LC-MS/MS system.

ParameterExample Value
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

The MRM transitions for both the analyte (the non-deuterated 2-methoxy-4,5-dihydro-1H-imidazole) and the internal standard (this compound) would be optimized. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Visualizations

Workflow for Quantitative Bioanalysis using a Deuterated Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Quantitative Analysis

G Analyte Analyte Sample_Prep Sample Preparation Analyte->Sample_Prep IS Internal Standard (d4) IS->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Corrects for procedural losses Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Corrects for instrumental variation Result Accurate Quantification Ratio->Result

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a deuterated internal standard provides a robust and reliable method for the accurate quantification of its non-deuterated analog in complex biological samples. The principles and protocols outlined in this guide provide a framework for its effective implementation in quantitative mass spectrometry workflows.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxy-4,5-dihydro-1H-imidazole-d4. The synthesis is presented as a two-step process, commencing with the preparation of a deuterated intermediate, 2-imidazolidinone-d4, followed by a selective O-methylation to yield the final product. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflows to facilitate understanding and replication in a research setting.

Introduction

This compound is the deuterated isotopologue of 2-methoxy-4,5-dihydro-1H-imidazole. The introduction of deuterium (B1214612) atoms can be a valuable tool in drug discovery and development, particularly for studying metabolic pathways and altering pharmacokinetic profiles. This guide outlines a practical and efficient synthetic route to obtain this deuterated compound, starting from commercially available deuterated starting materials.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Synthesis of 2-Imidazolidinone-4,4,5,5-d4. This intermediate is synthesized via the cyclization of ethylenediamine-d4 with a suitable carbonyl source. Two common and effective carbonyl sources for this transformation are urea (B33335) and dimethyl carbonate.

  • Step 2: O-Methylation of 2-Imidazolidinone-4,4,5,5-d4. The deuterated intermediate is then selectively O-methylated to yield the final product, this compound. To achieve high selectivity for O-methylation over N-methylation, a hard methylating agent such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt) is proposed.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Imidazolidinone-d4 cluster_step2 Step 2: O-Methylation Ethylenediamine-d4 Ethylenediamine-d4 2-Imidazolidinone-d4 2-Imidazolidinone-d4 Ethylenediamine-d4->2-Imidazolidinone-d4 Cyclization Carbonyl_Source Urea or Dimethyl Carbonate Carbonyl_Source->2-Imidazolidinone-d4 Final_Product This compound 2-Imidazolidinone-d4->Final_Product O-Methylation Methylating_Agent Trimethyloxonium tetrafluoroborate Methylating_Agent->Final_Product

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Imidazolidinone-4,4,5,5-d4

Two alternative methods are presented for the synthesis of the deuterated intermediate.

Method A: From Ethylenediamine-d4 and Urea

This method is adapted from the known synthesis of 2-imidazolidinone.

  • Reaction:

    • In a reaction vessel equipped with a reflux condenser, combine ethylenediamine-d4 (1.0 eq) and urea (1.0-1.2 eq).

    • Heat the mixture to approximately 117 °C to initiate reflux and the evolution of ammonia (B1221849).

    • Maintain a steady reflux and continue heating until the evolution of ammonia ceases. The temperature will gradually rise.

    • Once ammonia evolution is complete, increase the temperature to 260 °C and maintain for 1 hour.

    • The crude product can be purified by distillation under reduced pressure or by recrystallization.

Step1A_Workflow Start Start Mix Mix Ethylenediamine-d4 and Urea Start->Mix Heat_Reflux Heat to ~117 °C (Reflux & NH3 evolution) Mix->Heat_Reflux Heat_High Heat to 260 °C for 1h Heat_Reflux->Heat_High Purify Purification (Distillation or Recrystallization) Heat_High->Purify End End Purify->End

Figure 2: Experimental workflow for the synthesis of 2-Imidazolidinone-d4 from Urea.

Method B: From Ethylenediamine-d4 and Dimethyl Carbonate

This method provides an alternative route with potentially milder conditions.[1]

  • Reaction:

    • To a heatable reactor, add a catalytic amount of sulfamic acid, methanol (B129727) as a solvent, ethylenediamine-d4 (1.0 eq), and dimethyl carbonate (1.2-1.6 eq).[1]

    • Heat the reaction mixture to 60-80 °C and maintain for 3-5 hours.[1]

    • Subsequently, increase the temperature to 120-180 °C and continue the reaction for 10-15 hours.[1]

    • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization.

Step1B_Workflow Start Start Mix Mix Ethylenediamine-d4, DMC, Sulfamic Acid, and Methanol Start->Mix Heat_Low Heat to 60-80 °C for 3-5h Mix->Heat_Low Heat_High Heat to 120-180 °C for 10-15h Heat_Low->Heat_High Filter Cool and Filter Heat_High->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (Recrystallization) Evaporate->Purify End End Purify->End

Figure 3: Experimental workflow for the synthesis of 2-Imidazolidinone-d4 from Dimethyl Carbonate.
Step 2: O-Methylation of 2-Imidazolidinone-4,4,5,5-d4

This step utilizes Meerwein's salt for selective O-methylation.[2][3]

  • Reaction:

    • In a dry reaction flask under an inert atmosphere, suspend 2-Imidazolidinone-4,4,5,5-d4 (1.0 eq) in a dry, non-protic solvent such as dichloromethane.

    • Add trimethyloxonium tetrafluoroborate (Meerwein's salt) (1.0-1.2 eq) to the suspension.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or other suitable analytical techniques is recommended).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification can be achieved by column chromatography on silica (B1680970) gel.

Step2_Workflow Start Start Suspend Suspend 2-Imidazolidinone-d4 in dry DCM Start->Suspend Add_Reagent Add Trimethyloxonium tetrafluoroborate Suspend->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Purify Purification (Column Chromatography) Dry_Evaporate->Purify End End Purify->End

Figure 4: Experimental workflow for the O-Methylation of 2-Imidazolidinone-d4.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the non-deuterated analogues, which can be used as a reference for the deuterated synthesis.

Table 1: Synthesis of 2-Imidazolidinone

Carbonyl SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
UreaNoneNeat117 -> 260-~72[4]
Dimethyl CarbonateSulfamic AcidMethanol60 -> 1603 + 15~62[1]
Dimethyl CarbonateSulfamic AcidMethanol35 -> 1603 + 15~63[1]
Ethylenediamine CarbamateCeO22-Propanol140-83[5]

Table 2: O-Alkylation of Amides using Meerwein's Reagent

SubstrateAlkylating AgentAdditiveSolventYield (%)Reference
Various AmidesEt3OBF4TFADichloromethaneHigh[3]
Amides/Lactams(CH3)3OBF4-Dichloromethane-[6][7]

Note: Yields for the deuterated synthesis may vary and should be optimized experimentally. The data presented for the O-alkylation is for general amide substrates, and specific yields for 2-imidazolidinone should be determined.

Conclusion

This technical guide outlines a feasible and well-documented two-step synthetic pathway for this compound. By utilizing commercially available deuterated starting materials and employing established synthetic methodologies for the formation of the imidazolidinone ring and its subsequent selective O-methylation, this guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound. The provided experimental protocols and quantitative data for analogous non-deuterated reactions should serve as a useful starting point for the successful synthesis and optimization of this compound.

References

In-Depth Technical Guide on the Spectroscopic Data of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated compound 2-Methoxy-4,5-dihydro-1H-imidazole-d4. Due to the limited availability of direct experimental data for the deuterated species, this guide also heavily references the spectroscopic properties of its non-deuterated analogue, 2-Methoxy-4,5-dihydro-1H-imidazole (CAS Number: 28118-54-9), and other closely related imidazole (B134444) derivatives. The information herein is intended to support research, analytical method development, and quality control activities.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₄H₄D₄N₂O Molecular Weight: 104.15 g/mol (approx.) Structure:

D
|
D - C - N
/   \
H₃C-O-C     C - D
\   /
N - D

This compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole. The deuterium (B1214612) atoms are located on the dihydroimidazole (B8729859) ring, which is expected to have a minimal impact on the chemical reactivity but a noticeable effect on its spectroscopic properties, particularly in NMR and mass spectrometry. This makes it a valuable internal standard for quantitative analyses.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-Methoxy-4,5-dihydro-1H-imidazole and its deuterated analogue. Data for related compounds is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methoxy-4,5-dihydro-1H-imidazole (Non-deuterated)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6s3H-OCH₃
~3.5t4H-CH₂-CH₂-
~4.8br s1H-NH

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

For the deuterated analogue, This compound , the signal at approximately 3.5 ppm corresponding to the -CH₂-CH₂- protons of the dihydroimidazole ring would be absent in the ¹H NMR spectrum due to the deuterium substitution. The broad singlet for the -NH proton might also be absent if it undergoes exchange with a deuterated solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methoxy-4,5-dihydro-1H-imidazole

Chemical Shift (δ) ppmAssignment
~160C=N (Carbon of the imidate group)
~53-OCH₃
~45-CH₂-CH₂-

Note: The carbon signals of the deuterated ring in this compound would exhibit a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with deuterium (a triplet for each CD₂ group).

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks
2-Methoxy-4,5-dihydro-1H-imidazoleESI+101.07Fragmentation would likely involve loss of the methoxy (B1213986) group or cleavage of the dihydroimidazole ring.
This compoundESI+105.10The fragmentation pattern would be similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated fragments.
Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands for Imidazole Derivatives

Wavenumber (cm⁻¹)Assignment
~3300-3100N-H stretching
~2950-2850C-H stretching (aliphatic)
~1650-1590C=N stretching
~1250-1000C-O stretching (ether)

Note: For this compound, C-D stretching vibrations would be observed at lower wavenumbers (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence (e.g., zg30).

      • Spectral Width: 12-16 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

      • Spectral Width: 200-240 ppm.

      • Number of Scans: 1024 or more, depending on the sample concentration.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • For electrospray ionization (ESI), the mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Instrument Parameters (Example for an ESI-QTOF Mass Spectrometer):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-10 L/min at 180-220 °C.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

  • Data Analysis:

    • Identify the protonated molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern in the MS/MS spectrum to propose fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Sample Prep FTIR FTIR Spectroscopy (ATR) Purification->FTIR Sample Prep Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment FTIR->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

In-Depth Technical Guide: 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 (CAS No. 402788-68-5), a deuterated isotopologue of 2-Methoxy-4,5-dihydro-1H-imidazole. This document consolidates available commercial information, key chemical and physical properties, and its primary application as a stable isotope-labeled internal standard in quantitative analysis. While specific experimental protocols for its synthesis and application are not widely published, this guide offers foundational knowledge and general methodologies relevant to its use in analytical chemistry, particularly in mass spectrometry-based assays.

Introduction

This compound is a stable isotope-labeled compound where four hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. This co-analysis enables accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and matrix effects.

Commercial Availability

This compound is commercially available from several specialized chemical suppliers. It is typically sold in small quantities for research and development purposes.

Table 1: Commercial Suppliers of this compound

SupplierProduct/Catalog NumberAvailable Quantities
C/D/N Isotopes Inc.D-612050 mg, 100 mg
MedChemExpressHY-W319671SCustom
Santa Cruz Biotechnologysc-214433Custom
Alsachim8199-d4Custom
Toronto Research ChemicalsM292757Custom

Chemical and Physical Properties

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound---
CAS Number 402788-68-5---
Molecular Formula C₄H₄D₄N₂O---
Molecular Weight 104.14 g/mol ---
Isotopic Purity ≥99 atom % D[1]
Appearance Typically a solid or oil---
Solubility Soluble in methanol (B129727) and other organic solventsGeneral chemical knowledge

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not currently available in the public literature. However, the general synthesis of 2-imidazolines is well-established and typically involves the condensation of a 1,2-diamine with a nitrile or ester. For the deuterated analog, a plausible synthetic route would involve the use of deuterated ethylenediamine.

Similarly, specific, validated LC-MS/MS or GC-MS/MS methods detailing the use of this compound as an internal standard are often proprietary and developed in-house by analytical laboratories. However, a general workflow for its application is presented below.

General Workflow for Use as an Internal Standard in LC-MS/MS

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. General workflow for using a deuterated internal standard in LC-MS/MS.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

  • Sample Spiking: Add a precise volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: Perform the necessary sample clean-up and analyte extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method. The method should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components and to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Processing: Integrate the peak areas for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

The primary role of this compound is as an analytical tool, and it is not expected to have any direct biological activity or involvement in signaling pathways. Its utility is based on its chemical similarity to the non-deuterated analog, which allows it to trace the analyte through the analytical process. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

logical_relationship Analyte Analyte Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS This compound (Internal Standard) IS->Process Analyte_Response Analyte MS Response Process->Analyte_Response IS_Response IS MS Response Process->IS_Response Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Analyte Concentration Ratio->Concentration

Figure 2. Logical relationship in isotope dilution mass spectrometry.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and other areas requiring highly accurate quantitative analysis. Its commercial availability and high isotopic purity make it a reliable internal standard for correcting analytical variability. While specific, detailed experimental protocols are not widely published, the general principles and workflows outlined in this guide provide a solid foundation for its successful implementation in sensitive and robust analytical methodologies. For lot-specific quantitative data, users should refer to the Certificate of Analysis provided by the supplier.

References

General Safety and Hazard Information (Based on Structurally Similar Compounds)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Material Safety Data Sheet (MSDS) for 2-Methoxy-4,5-dihydro-1H-imidazole-d4 is not publicly available. Safety Data Sheets are compiled by the manufacturers of specific chemicals and are typically provided to end-users upon purchase. For deuterated and specialized compounds like this compound, this information is proprietary and not released in public domains. Researchers, scientists, and drug development professionals seeking to handle this compound must consult the documentation provided by their chemical supplier.

While the specific MSDS for this deuterated compound is not accessible, a general understanding of the safety considerations for similar non-deuterated imidazole (B134444) derivatives can provide a preliminary framework for safe handling. It is critical, however, to obtain and adhere to the supplier-specific SDS before any use.

The following information is generalized and should not be substituted for the official MSDS. It is based on common characteristics of heterocyclic amines and imidazole derivatives.

1. Hazard Identification:

Compounds of this class are often associated with the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.

2. Physical and Chemical Properties:

Quantitative data for the deuterated compound is not available. The table below presents hypothetical data points based on similar non-deuterated small molecules to illustrate how such information would be presented.

PropertyHypothetical Value
Molecular Formula C4H4D4N2O
Molecular Weight 104.15 g/mol (approx.)
Appearance White to off-white solid or crystalline powder
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents like DMSO, Methanol
Decomposition Temp. Data not available

3. Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

Experimental Protocols and Workflows

The following diagrams illustrate standard workflows for handling and analyzing chemical compounds in a research setting.

Workflow for Safe Chemical Handling:

This diagram outlines the logical flow of operations when handling a chemical compound from reception to disposal.

G Figure 1: Standard Workflow for Safe Chemical Handling A Receive Chemical & SDS B Review SDS & Identify Hazards A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Segregate & Store Waste D->F G Dispose of Waste via EHS E->G F->G

Figure 1: Standard Workflow for Safe Chemical Handling

General Analytical Workflow:

This diagram illustrates a typical process for the characterization and analysis of a novel or specialized chemical compound.

G Figure 2: General Analytical Workflow for Compound Characterization cluster_0 Purity & Identity cluster_1 Biological Assay A Obtain Compound B Mass Spectrometry (MS) Confirm Mass A->B C NMR Spectroscopy Confirm Structure A->C D HPLC/UPLC Assess Purity A->D E Prepare Stock Solution D->E If Purity ≥ 95% F Cell-Based or Biochemical Assay E->F G Data Analysis F->G

Figure 2: General Analytical Workflow for Compound Characterization

Disclaimer: This document is intended for informational purposes only and is not a substitute for a manufacturer-provided Material Safety Data Sheet. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations and institutional policies. Always procure and consult the official SDS from the supplier before handling any chemical.

The Strategic Role of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in Modern Drug Discovery and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds have emerged as indispensable tools, offering unparalleled insights into the metabolic fate and pharmacokinetic profiles of drug candidates. Among these, deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), have garnered significant attention. This technical guide focuses on the potential research applications of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 , a deuterated analog of 2-Methoxy-4,5-dihydro-1H-imidazole. While specific research on this particular deuterated molecule is not extensively published, its utility can be thoroughly understood through the well-established applications of deuterated compounds in drug discovery and development.[1][2][] This document will provide an in-depth exploration of its primary applications as a tracer for metabolic studies and as an internal standard for quantitative analysis, complete with experimental protocols and data presentation examples.

Core Applications of this compound

The introduction of deuterium into the 2-Methoxy-4,5-dihydro-1H-imidazole structure provides a subtle yet powerful modification that does not significantly alter its biological activity but imparts a distinct mass signature.[1] This key feature underpins its principal applications in research.

Tracer in Metabolic and Pharmacokinetic Studies

One of the primary uses of deuterated compounds like this compound is in tracing the metabolic fate of a drug molecule within a biological system.[1][4] By administering the deuterated compound, researchers can readily distinguish it and its metabolites from their endogenous or non-deuterated counterparts using mass spectrometry. This allows for a clear understanding of absorption, distribution, metabolism, and excretion (ADME) pathways.[5]

A common experiment to assess the metabolic stability of a compound is to incubate it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Prepare Stock Solution of This compound Incubate Incubate Compound with Microsomes and NADPH at 37°C Compound->Incubate Microsomes Prepare Liver Microsomes and NADPH solution Microsomes->Incubate Timepoints Collect Samples at Various Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction with Cold Acetonitrile (B52724) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for an in vitro metabolic stability assay.

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes on ice. Prepare a microsomal suspension in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the cofactor NADPH in 0.1 M phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the deuterated compound solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the deuterated compound is typically 1 µM.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

The results of such an experiment can be summarized in a table to determine the compound's half-life and intrinsic clearance.

Time (min)Peak Area of this compound% Remaining
01,250,000100
51,125,00090
15875,00070
30562,50045
60250,00020
Internal Standard for Quantitative Analysis

The most direct and widespread application of this compound is as an internal standard (IS) for the quantitative analysis of its non-deuterated counterpart, 2-Methoxy-4,5-dihydro-1H-imidazole, in biological matrices.[4] An ideal internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. A stable isotope-labeled version of the analyte is the gold standard for an IS because of its nearly identical physicochemical properties.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Spike Spike Biological Matrix (e.g., Plasma) with a Known Concentration of This compound (IS) Add_Analyte Add Analyte (2-Methoxy-4,5-dihydro-1H-imidazole) for Calibration Curve or as Unknown Sample Spike->Add_Analyte Extraction Perform Sample Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Add_Analyte->Extraction LCMS Inject Extracted Sample into LC-MS/MS System Extraction->LCMS MRM Monitor Specific MRM Transitions for Analyte and Internal Standard LCMS->MRM Peak_Area Determine Peak Areas for Analyte and IS MRM->Peak_Area Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Area->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Caption: Workflow for quantitative bioanalysis using an internal standard.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare stock solutions of both 2-Methoxy-4,5-dihydro-1H-imidazole (the analyte) and this compound (the internal standard) in a suitable organic solvent.

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC, and unknown sample, add a fixed amount of the internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the proteins.

    • Transfer the supernatant to a clean tube or well plate.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Optimize the mass spectrometer to monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

  • Data Processing:

    • Integrate the peak areas for the analyte and the internal standard in each chromatogram.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

A typical calibration curve for a bioanalytical assay would be presented as follows:

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,500100,0000.015
57,800102,0000.076
1016,000101,5000.158
5082,000100,5000.816
100165,000101,0001.634
500830,000100,8008.234
10001,680,000101,20016.601

The resulting calibration curve should have a correlation coefficient (r²) of >0.99.

Conclusion

This compound represents a valuable tool for researchers in drug discovery and development. Its primary applications as a tracer in metabolic studies and as an internal standard for quantitative bioanalysis are fundamental to generating high-quality, reliable data. The use of such deuterated compounds allows for a deeper understanding of a drug candidate's behavior in biological systems, ultimately accelerating the journey from the laboratory to the clinic.[1] While the broader class of imidazoline (B1206853) derivatives has shown various pharmacological activities, the specific utility of this deuterated version lies in its ability to enhance the precision and accuracy of analytical methodologies.[6][7][8] The experimental protocols and data presentation formats provided in this guide offer a framework for the effective implementation of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for Pharmacokinetic Studies Using 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount.[1][2] The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted practice in bioanalytical methods to ensure accuracy and precision, especially in complex matrices like plasma or urine.[3] 2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterated form of 2-Methoxy-4,5-dihydro-1H-imidazole and serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This document provides a representative application note and detailed protocols for the use of this compound in pharmacokinetic studies.

Disclaimer: The following protocols and data are representative and intended to serve as a guideline. Method optimization and validation are required for specific applications.

Principle of Use

This compound is chemically identical to the analyte of interest, 2-Methoxy-4,5-dihydro-1H-imidazole, with the exception of having four deuterium (B1214612) atoms. This subtle mass difference allows for its differentiation by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly to the analyte during sample preparation, chromatography, and ionization.[3] By adding a known concentration of the deuterated internal standard to the samples, any variability in the analytical process can be normalized, leading to more reliable and reproducible quantification of the target analyte.

Application: Pharmacokinetic Profiling of 2-Methoxy-4,5-dihydro-1H-imidazole in Rodent Plasma

This section outlines a hypothetical pharmacokinetic study in rats to determine the plasma concentration-time profile of 2-Methoxy-4,5-dihydro-1H-imidazole following oral administration.

Experimental Workflow

G cluster_0 In-Life Phase cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Dosing of Rats with 2-Methoxy-4,5-dihydro-1H-imidazole B Serial Blood Sampling A->B C Plasma Separation B->C D Plasma Aliquoting C->D E Addition of Internal Standard (this compound) D->E F Protein Precipitation E->F G Supernatant Transfer and Evaporation F->G H Reconstitution G->H I Injection into LC-MS/MS System H->I J Chromatographic Separation I->J K Mass Spectrometric Detection J->K L Peak Integration and Ratio Calculation (Analyte/IS) K->L M Quantification using Calibration Curve L->M N Pharmacokinetic Parameter Calculation M->N

Figure 1: Experimental workflow for a pharmacokinetic study.

Detailed Experimental Protocols

Animal Dosing and Sample Collection
  • Species: Male Sprague-Dawley rats (n=3 per time point)

  • Dosing: Administer 2-Methoxy-4,5-dihydro-1H-imidazole orally at a dose of 10 mg/kg.

  • Blood Collection: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[5] Store the resulting plasma samples at -80°C until analysis.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound at 100 ng/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrument used.

Table 1: Representative Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Representative Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition To be determined (e.g., [M+H]+ → fragment ion)
Internal Standard MRM Transition To be determined (e.g., [M+H+4]+ → fragment ion)
Collision Energy To be optimized for analyte and internal standard
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Calibration Curve and Quality Control

A calibration curve should be prepared in the same biological matrix as the study samples.[2]

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD)Accuracy (%)
10.012 ± 0.001102.5
50.061 ± 0.00498.8
200.245 ± 0.015101.2
500.610 ± 0.03099.5
1001.225 ± 0.058100.8
5006.130 ± 0.24599.1
100012.28 ± 0.550101.5

Table 4: Representative Quality Control Sample Data

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL) ± SDAccuracy (%)Precision (%CV)
LLOQ11.03 ± 0.09103.08.7
Low32.95 ± 0.2198.37.1
Mid8081.2 ± 4.5101.55.5
High800790.4 ± 35.698.84.5
Hypothetical Pharmacokinetic Parameters

Table 5: Hypothetical Pharmacokinetic Parameters of 2-Methoxy-4,5-dihydro-1H-imidazole in Rats

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 120
Tmax (Time to Maximum Concentration)h0.5 ± 0.1
AUC(0-t) (Area Under the Curve)ng*h/mL2400 ± 350
t1/2 (Half-life)h3.5 ± 0.8
CL/F (Apparent Clearance)L/h/kg4.2 ± 0.9
Vd/F (Apparent Volume of Distribution)L/kg21.5 ± 4.5

Signaling Pathways and Logical Relationships

The primary logical relationship in this application is the direct correlation between the analyte concentration and the ratio of its peak area to that of the internal standard. This relationship forms the basis of quantification.

G Analyte Analyte Concentration in Sample Ratio Analyte/IS Peak Area Ratio (from LC-MS/MS) Analyte->Ratio IS Fixed Concentration of Internal Standard IS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Calculated Analyte Concentration CalCurve->Quant

Figure 2: Logical relationship for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-Methoxy-4,5-dihydro-1H-imidazole in biological matrices for pharmacokinetic studies. The protocols and data presented here serve as a comprehensive guide for researchers in drug development to establish and validate bioanalytical methods for similar compounds, ensuring high-quality data for pharmacokinetic modeling and interpretation.

References

Application Notes and Protocols for Metabolic Stability Assays Utilizing 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an internal standard in metabolic stability assays. The following sections detail the principles of such assays, provide step-by-step experimental protocols, and present illustrative data and visualizations to aid in the design and execution of robust and reliable in vitro drug metabolism studies.

Introduction to Metabolic Stability Assays and the Role of Deuterated Internal Standards

Metabolic stability assays are crucial in the early stages of drug discovery and development to predict the in vivo persistence of a drug candidate.[1] These assays, typically conducted in vitro using liver microsomes, S9 fractions, or hepatocytes, determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[1][2] A compound's metabolic stability is a key determinant of its oral bioavailability and dosing regimen.

The use of a stable isotope-labeled internal standard (SIL-IS), such as This compound , is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[3][4] This co-behavior allows the internal standard to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the parent drug.[3][4]

This compound is the deuterium-labeled form of 2-Methoxy-4,5-dihydro-1H-imidazole and serves as an ideal internal standard for its non-deuterated counterpart in metabolic stability studies.

Data Presentation: Illustrative Performance in a Metabolic Stability Assay

The following table summarizes hypothetical, yet realistic, quantitative data from an in vitro metabolic stability assay of a hypothetical test compound, "Compound X," where This compound was used as the internal standard. This data is for illustrative purposes to demonstrate the typical outputs of such an assay.

ParameterValue
Test Compound Compound X
Internal Standard This compound
Test System Human Liver Microsomes
Initial Concentration of Compound X 1 µM
Microsomal Protein Concentration 0.5 mg/mL
Incubation Time Points 0, 5, 15, 30, 60 min
Half-Life (t½) 25.8 min
Intrinsic Clearance (Clint) 26.9 µL/min/mg protein

This data is for exemplary purposes only and does not represent actual experimental results for a specific compound.

Experimental Protocols

This section provides a detailed methodology for an in vitro metabolic stability assay using human liver microsomes and LC-MS/MS analysis, employing This compound as the internal standard.

Materials and Reagents
  • Test Compound (e.g., 2-Methoxy-4,5-dihydro-1H-imidazole)

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Deionized Water

  • 96-well incubation plates

  • 96-well collection plates

Preparation of Solutions
  • Test Compound Stock Solution (10 mM): Prepare in a suitable organic solvent (e.g., DMSO).

  • Internal Standard Stock Solution (1 mM): Prepare This compound in methanol.

  • Working Solution of Test Compound (100 µM): Dilute the 10 mM stock solution in the incubation buffer (100 mM Potassium Phosphate Buffer, pH 7.4).

  • Microsome Suspension (1 mg/mL): Dilute the pooled human liver microsomes in the incubation buffer. Keep on ice.

  • NADPH Regeneration System Solution: Prepare according to the manufacturer's instructions in the incubation buffer.

  • Quenching Solution: Prepare a solution of acetonitrile containing the internal standard at a final concentration of 100 nM.

Incubation Procedure
  • To each well of a 96-well incubation plate, add the appropriate volume of the 100 µM working solution of the test compound to achieve a final incubation concentration of 1 µM.

  • Add the microsome suspension to each well to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regeneration system solution to each well. The final incubation volume is typically 200 µL.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 400 µL of the cold quenching solution (acetonitrile with internal standard) to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regeneration system.

  • Seal the plate and vortex for 2 minutes to precipitate the proteins.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from potential metabolites (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte (2-Methoxy-4,5-dihydro-1H-imidazole): To be determined by direct infusion.

    • Internal Standard (this compound): To be determined by direct infusion (expected m/z +4 compared to analyte).

Data Analysis
  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm of the percentage of the remaining analyte versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic stability assay.

G Experimental Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Solutions (Test Compound, IS, Microsomes, NADPH) add_reagents Add Reagents to Plate (Compound, Microsomes) prep_solutions->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Quench at Time Points start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, Clint) lcms->data_analysis

Caption: Workflow of an in vitro metabolic stability assay.

Putative Metabolic Pathway

The metabolic fate of 2-Methoxy-4,5-dihydro-1H-imidazole is likely to involve Phase I oxidation reactions mediated by Cytochrome P450 enzymes, a common pathway for imidazoline-containing compounds. Potential metabolic transformations include O-demethylation and hydroxylation of the imidazoline (B1206853) ring.

G Putative Metabolic Pathway for 2-Methoxy-4,5-dihydro-1H-imidazole Parent 2-Methoxy-4,5-dihydro-1H-imidazole Metabolite1 O-Demethylation Product (2-Hydroxy-4,5-dihydro-1H-imidazole) Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 Hydroxylation Product Parent->Metabolite2 CYP-mediated Hydroxylation

Caption: Potential metabolic routes for 2-Methoxy-4,5-dihydro-1H-imidazole.

References

Application Note: Quantitative Analysis of Small Polar Molecules in Biological Matrices using 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small polar molecules in complex biological matrices is a significant challenge in bioanalytical chemistry. Matrix effects, such as ion suppression or enhancement, can lead to inaccurate and irreproducible results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these effects.[1] A SIL-IS is chemically almost identical to the analyte of interest, causing it to co-elute during chromatography and experience similar matrix effects.[1] This allows for reliable correction of signal variations.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical small polar analyte in human plasma. The protocol utilizes "2-Methoxy-4,5-dihydro-1H-imidazole-d4" as an internal standard. This deuterated imidazoline (B1206853) derivative is suitable for the analysis of small, polar, nitrogen-containing compounds.

Principle of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as deuterated compounds, are the gold standard for quantitative LC-MS analysis.[1] They have nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. The key difference is a small increase in mass due to the deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of the deuterated internal standard to each sample prior to sample preparation, any loss of analyte during the workflow will be mirrored by a proportional loss of the internal standard.[2] The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement.[3]

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (Analyte) IS Add Known Amount of This compound (IS-d4) A->IS P Protein Precipitation / Extraction IS->P E Evaporation & Reconstitution P->E LC LC Separation (Co-elution of Analyte and IS-d4) E->LC MS MS/MS Detection (Different m/z) LC->MS Q Calculate Peak Area Ratio (Analyte / IS-d4) MS->Q C Determine Analyte Concentration Q->C

Principle of using a deuterated internal standard in LC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Analyst and this compound reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of blank plasma, calibration standards, or QC samples into a 96-well plate.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all wells except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G A Start: Plasma Sample (50 µL) B Add Internal Standard in Acetonitrile (200 µL) A->B C Vortex (2 min, 1000 rpm) B->C D Centrifuge (10 min, 4000 rpm, 4°C) C->D E Transfer Supernatant (100 µL) D->E F Inject into LC-MS/MS (5 µL) E->F

Experimental workflow for sample preparation.
LC-MS/MS Method

A reversed-phase chromatographic method is suitable for the separation of small polar molecules.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Hypothetical Analyte: Q1: 101.1 m/z -> Q3: 58.1 m/z

    • This compound: Q1: 105.1 m/z -> Q3: 62.1 m/z

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method according to regulatory guidelines.[4][5]

Table 1: Calibration Curve Linearity

The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.051.5103.0
100.0101.0101.0
200.0198.099.0
Correlation Coefficient (r²) >0.995
Table 2: Precision and Accuracy

Intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.[6]

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1.008.5105.09.2103.5
Low QC3.006.298.77.199.5
Mid QC30.04.5101.25.3100.8
High QC150.03.899.34.5101.1

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[7][8]

Table 3: Matrix Effect and Recovery

Matrix effect is assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

QC LevelAnalyte Concentration (ng/mL)Matrix FactorRecovery (%)
Low QC3.000.9892.5
High QC150.01.0194.1

Acceptance criteria: The CV of the matrix factor should be ≤15%.

Conclusion

This application note provides a detailed protocol for the quantification of a small polar analyte in human plasma using "this compound" as an internal standard. The use of a deuterated internal standard is critical for minimizing the impact of matrix effects and ensuring high-quality, reproducible data in bioanalytical studies. The described sample preparation technique and LC-MS/MS parameters provide a solid foundation for method development and validation for similar analytes.

References

Application of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in Metabolite Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate identification and quantification of metabolites in complex biological matrices are paramount in various stages of drug discovery and development, clinical diagnostics, and fundamental biological research. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative metabolomics, primarily by mass spectrometry-based techniques. 2-Methoxy-4,5-dihydro-1H-imidazole-d4, a deuterated analog of its parent compound, serves as an ideal internal standard for the quantification of small, polar, nitrogen-containing metabolites. Its chemical properties ensure it co-elutes with and experiences similar matrix effects to a range of structurally related endogenous or exogenous small molecules, thereby correcting for variations in sample extraction, chromatographic separation, and mass spectrometric detection.[1] This document provides detailed application notes and protocols for the use of this compound in metabolite identification and quantification workflows.

Principle and Applications

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics.[1] The four deuterium (B1214612) atoms increase its mass by four daltons compared to the unlabeled form, allowing for its clear differentiation in a mass spectrometer while maintaining nearly identical physicochemical properties.

Key Applications Include:

  • Quantitative Bioanalysis: Accurate measurement of drug candidates and their metabolites in preclinical and clinical plasma, urine, and tissue samples.

  • Metabolite Profiling: Reliable relative and absolute quantification of endogenous metabolites to study disease mechanisms, biomarker discovery, and the effects of therapeutic interventions.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Precise determination of drug and metabolite concentrations over time to establish PK/PD relationships.

Experimental Workflow for Metabolite Quantification

The overall workflow for utilizing this compound as an internal standard in a typical metabolite quantification assay is depicted below.

Metabolite Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Add Internal Standard Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC Mobile Phase Dry->Reconstitute LC_Separation Chromatographic Separation (HILIC or Reversed-Phase) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration Calibration Curve Generation Ratio_Calc->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: General workflow for metabolite quantification using a deuterated internal standard.

Detailed Experimental Protocols

The following are detailed protocols for the use of this compound in the quantitative analysis of a hypothetical small polar metabolite, "Analyte X," in human plasma.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

1. Stock Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh 1 mg of Analyte X reference standard and dissolve in 1 mL of methanol (B129727).
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2. Intermediate and Working Solutions:

  • Prepare serial dilutions of the Analyte X stock solution with methanol to create intermediate stock solutions.
  • Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

3. Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of Analyte X intermediate stock solutions into a blank biological matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-1000 ng/mL.

4. Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the blank biological matrix from a separate weighing of the Analyte X reference standard.

Protocol 2: Sample Preparation - Protein Precipitation

1. Sample Thawing:

  • Thaw plasma samples (calibrators, QCs, and unknown study samples) on ice.

2. Aliquoting and Spiking:

  • To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL of this compound).
  • Vortex briefly to mix.

3. Protein Precipitation:

  • Add 200 µL of ice-cold acetonitrile (B52724) to each tube.
  • Vortex vigorously for 1 minute to precipitate proteins.

4. Centrifugation:

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

5. Supernatant Transfer:

  • Carefully transfer 200 µL of the supernatant to a new set of tubes or a 96-well plate.

6. Evaporation:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

7. Reconstitution:

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
  • Vortex to ensure complete dissolution and centrifuge to pellet any remaining particulates.

8. Sample Injection:

  • Transfer the reconstituted sample to an autosampler vial or well for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions (Example for a Polar Analyte):

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte X) e.g., m/z 115.1 -> 72.1 (hypothetical)
MRM Transition (IS) m/z 119.1 -> 76.1 (hypothetical, +4 Da shift)
Collision Energy Optimized for each transition
Source Temperature 500°C

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is a set of chromatograms for the analyte and the internal standard. The peak areas are integrated, and the ratio of the analyte peak area to the internal standard peak area is calculated.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Table 1: Example Calibration Curve Data

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250110,5000.0113
56,300112,0000.0563
2025,100111,8000.2245
100124,500113,2001.0998
500618,000112,5005.4933
10001,230,000111,90010.9919

Linear Regression Equation: y = 0.011x + 0.001 (R² = 0.999)

Quantification of Unknown Samples

The concentration of Analyte X in the unknown samples is determined by interpolating their peak area ratios from the calibration curve using the regression equation.

Table 2: Example Quantification Data for Unknown Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Unknown 145,600112,1000.406836.9
Unknown 2289,700113,5002.5524231.9
Unknown 38,900110,8000.08037.2

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the quantitative analysis.

Quantitative Analysis Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation Analyte Analyte X LCMS LC-MS/MS Analysis Analyte->LCMS IS This compound IS->LCMS Matrix Biological Matrix Matrix->LCMS Analyte_Response Analyte Peak Area LCMS->Analyte_Response IS_Response IS Peak Area LCMS->IS_Response Ratio Peak Area Ratio Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical flow from sample components to final concentration determination.

Conclusion

This compound is a valuable tool for the accurate and precise quantification of small polar metabolites in complex biological matrices. Its use as an internal standard in LC-MS/MS-based workflows helps to mitigate analytical variability, leading to high-quality, reliable data essential for decision-making in drug development and clinical research. The protocols and data presented herein provide a comprehensive guide for the implementation of this deuterated standard in a metabolomics workflow. While the specific LC-MS/MS parameters will require optimization for the particular analyte of interest, the principles and general procedures outlined will serve as a robust starting point for method development.

References

Application Notes and Protocols: 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as a stable isotope-labeled tracer for in vivo and in vitro biological studies. The protocols detailed below are intended to serve as a guide for researchers in drug metabolism, pharmacokinetics (DMPK), and related fields.

Introduction

This compound is the deuterated analog of 2-Methoxy-4,5-dihydro-1H-imidazole. The incorporation of four deuterium (B1214612) atoms into the imidazole (B134444) ring provides a stable isotopic label with a significant mass shift, making it an ideal tracer for mass spectrometry-based bioanalysis.[1] Stable isotope labeling is a powerful technique in drug development, offering a precise method for quantifying drug candidates and their metabolites in complex biological matrices.[2][3][4][5][6][7] Deuterated compounds, in particular, are valuable for their ability to be differentiated from their unlabeled counterparts, enabling accurate pharmacokinetic and metabolic profiling.[8]

The broader class of imidazoline (B1206853) derivatives has been shown to exhibit a range of pharmacological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects. Therefore, understanding the metabolic fate and distribution of novel imidazoline-based drug candidates is crucial for their development.

Applications

  • Pharmacokinetic (PK) Studies: Determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

  • Metabolite Identification and Quantification: Tracing the metabolic pathways of the parent compound and quantifying the formation of its metabolites.

  • Bioavailability Studies: Assessing the fraction of an administered dose of an unlabeled drug that reaches the systemic circulation by co-administering the deuterated analog as an intravenous tracer.

  • Internal Standard: Use as an internal standard in quantitative bioanalytical methods (LC-MS/MS) to correct for matrix effects and variations in sample processing and instrument response.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical workflow for assessing the pharmacokinetic profile of a novel drug candidate, "Drug X" (with a 2-methoxy-4,5-dihydro-1H-imidazole core), using this compound as a tracer.

1. Animal Model and Housing:

  • Species: Male Sprague-Dawley rats (n=5 per group).

  • Weight: 250-300 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the experiment.

2. Dosing and Sample Collection:

  • Dosing Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Administration: Administer a single oral (PO) dose of 5 mg/kg to one group of rats and a single intravenous (IV) dose of 1 mg/kg via the tail vein to another group.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the saphenous vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

3. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite).

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Employ a suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution profile using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and any potential metabolites.

5. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound spiked into blank plasma.

  • Quantify the concentration of the tracer in each sample using the calibration curve.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis acclimatize Acclimatize Rats prepare_dose Prepare Dosing Solution acclimatize->prepare_dose administer_po Oral Administration (5 mg/kg) prepare_dose->administer_po administer_iv IV Administration (1 mg/kg) prepare_dose->administer_iv collect_blood Collect Blood Samples (0-24h) administer_po->collect_blood administer_iv->collect_blood separate_plasma Separate Plasma collect_blood->separate_plasma protein_precip Protein Precipitation separate_plasma->protein_precip centrifuge Centrifuge protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis G parent 2-Methoxy-4,5-dihydro- 1H-imidazole-d4 metabolite1 O-Demethylation (M1-d4) parent->metabolite1 CYP-mediated metabolite2 Hydroxylation (M2-d4) parent->metabolite2 CYP-mediated metabolite3 Ring Opening (M3-d4) metabolite1->metabolite3 Further Metabolism

References

Application Notes and Protocols: Deuterated 2-Methoxy-4,5-dihydro-1H-imidazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and metabolic profiles of therapeutic candidates.[1][2][3] This approach can lead to reduced clearance, prolonged half-life, and increased systemic exposure of a drug, potentially improving its efficacy and safety profile.[] The C-D bond is stronger than the C-H bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[][5]

This document provides a theoretical framework and hypothetical protocols for the in vivo evaluation of deuterated 2-Methoxy-4,5-dihydro-1H-imidazole. While specific experimental data for this deuterated compound is not currently available in the public domain, the following application notes are based on the known pharmacology of imidazoline (B1206853) receptor ligands and the established principles of drug deuteration.

2-Methoxy-4,5-dihydro-1H-imidazole belongs to the class of imidazoline derivatives, which are known to interact with imidazoline receptors.[6][7][8] These receptors are implicated in a variety of physiological processes, and their ligands are being investigated for conditions such as hypertension, pain, and neuroprotection.[7][9] Deuteration of the methoxy (B1213986) group or the imidazoline ring could potentially modulate the metabolism of 2-Methoxy-4,5-dihydro-1H-imidazole, leading to an improved pharmacokinetic profile for in vivo applications.

Potential Applications and Rationale for Deuteration

The primary rationale for deuterating 2-Methoxy-4,5-dihydro-1H-imidazole is to improve its metabolic stability. The methoxy group and the C-H bonds on the imidazoline ring are potential sites for oxidative metabolism. By replacing hydrogen with deuterium at these positions, it is hypothesized that the rate of metabolism will be reduced, leading to:

  • Increased half-life (t½): A longer duration of action, potentially allowing for less frequent dosing.

  • Reduced clearance (CL): Less rapid elimination from the body, leading to higher sustained plasma concentrations.

  • Increased exposure (AUC): A greater overall amount of the drug in the systemic circulation over time.

  • Improved bioavailability (F): For oral administration, reduced first-pass metabolism could lead to a higher fraction of the drug reaching the systemic circulation.

These improvements could be beneficial for in vivo studies by providing more stable and predictable plasma concentrations, which is crucial for accurately assessing the pharmacodynamic effects of the compound.

Hypothetical Quantitative Data

The following tables present hypothetical pharmacokinetic data comparing the non-deuterated (H-Compound) and deuterated (D-Compound) versions of 2-Methoxy-4,5-dihydro-1H-imidazole in a rodent model. This data is for illustrative purposes to highlight the expected outcomes of deuteration.

Table 1: Hypothetical Pharmacokinetic Parameters following Intravenous (IV) Administration in Rats (1 mg/kg)

ParameterH-CompoundD-CompoundFold Change
t½ (h) 1.54.53.0
AUC₀-∞ (ng·h/mL) 85025503.0
CL (L/h/kg) 1.180.390.33
Vd (L/kg) 2.52.51.0

Table 2: Hypothetical Pharmacokinetic Parameters following Oral (PO) Administration in Rats (5 mg/kg)

ParameterH-CompoundD-CompoundFold Change
Cₘₐₓ (ng/mL) 2504501.8
Tₘₐₓ (h) 0.51.02.0
AUC₀-∞ (ng·h/mL) 120036003.0
Bioavailability (F%) 28843.0

Experimental Protocols

The following are detailed, hypothetical protocols for key in vivo experiments to evaluate and compare deuterated and non-deuterated 2-Methoxy-4,5-dihydro-1H-imidazole.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated 2-Methoxy-4,5-dihydro-1H-imidazole following intravenous and oral administration in rats.

Materials:

  • Deuterated 2-Methoxy-4,5-dihydro-1H-imidazole (D-Compound)

  • Non-deuterated 2-Methoxy-4,5-dihydro-1H-imidazole (H-Compound)

  • Vehicle (e.g., 20% Solutol HS 15 in saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation:

    • Acclimatize rats for at least 3 days before the study.

    • Fast rats overnight (with free access to water) before dosing.

    • For the IV group, cannulate the jugular vein for blood sampling one day prior to the study.

  • Dosing:

    • IV Group (n=4 per compound): Administer a single bolus dose of 1 mg/kg of either the D-Compound or H-Compound via the tail vein.

    • PO Group (n=4 per compound): Administer a single oral gavage dose of 5 mg/kg of either the D-Compound or H-Compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or tail vein (PO group) at the following time points:

      • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

      • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place blood samples into K₂EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of both the D-Compound and H-Compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentrations at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters including t½, AUC, CL, Vd, Cₘₐₓ, Tₘₐₓ, and F%.

    • Perform statistical analysis to compare the parameters between the deuterated and non-deuterated compounds.

Protocol 2: In Vivo Pharmacodynamic Study - Assessment of Analgesic Effects

Objective: To evaluate and compare the analgesic efficacy of deuterated and non-deuterated 2-Methoxy-4,5-dihydro-1H-imidazole in a mouse model of inflammatory pain, leveraging the known analgesic properties of some imidazoline I₂ receptor ligands.[9]

Materials:

  • D-Compound and H-Compound

  • Vehicle

  • Male CD-1 mice (25-30 g)

  • Complete Freund's Adjuvant (CFA)

  • Von Frey filaments for mechanical allodynia assessment

  • Plantar test apparatus for thermal hyperalgesia assessment

Methodology:

  • Induction of Inflammatory Pain:

    • Induce inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw of each mouse.

    • Allow 24 hours for the development of inflammation and hyperalgesia.

  • Baseline Measurements:

    • Before drug administration, measure the baseline paw withdrawal threshold to mechanical stimuli (von Frey test) and paw withdrawal latency to a thermal stimulus (plantar test).

  • Dosing:

    • Administer various doses (e.g., 1, 3, 10 mg/kg) of the D-Compound, H-Compound, or vehicle via intraperitoneal (IP) injection.

  • Pharmacodynamic Assessment:

    • At multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes), re-assess the mechanical withdrawal threshold and thermal withdrawal latency in both the ipsilateral (inflamed) and contralateral paws.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) for each treatment group at each time point.

    • Construct dose-response curves to determine the ED₅₀ (the dose required to produce 50% of the maximal effect) for each compound.

    • Compare the potency and duration of action of the D-Compound and H-Compound.

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway for Imidazoline I₂ Receptor activation.

Experimental Workflow

cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis Dosing_IV IV Dosing (1 mg/kg) Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO PO Dosing (5 mg/kg) Dosing_PO->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing LCMS LC-MS/MS Quantification Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

References

Application Notes and Protocols for 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in Clinical Pharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterated form of 2-Methoxy-4,5-dihydro-1H-imidazole. In clinical pharmacology, its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of target analytes in complex biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] The incorporation of deuterium (B1214612) atoms results in a mass shift from the unlabeled parent compound, allowing for its distinct detection while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for correcting for variability during sample preparation and analysis.

The broader class of imidazoline (B1206853) derivatives has been shown to possess a wide range of pharmacological activities, including antihypertensive, antihyperglycemic, and antidepressant effects.[2] Therefore, 2-Methoxy-4,5-dihydro-1H-imidazole and its deuterated analog may be of interest in the research and development of new therapeutic agents targeting various physiological pathways.

Key Applications

  • Internal Standard in Bioanalytical Assays: The primary and most direct application of this compound is as an internal standard in quantitative bioanalysis. It is used to accurately determine the concentration of a non-labeled parent drug or related imidazoline derivatives in biological samples (e.g., plasma, urine, tissue homogenates).

  • Pharmacokinetic (PK) Studies: In preclinical and clinical studies, this deuterated standard can be crucial for establishing the pharmacokinetic profile of a novel imidazoline-based drug candidate. By ensuring accurate quantification, it aids in the determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Profiling: Deuterated compounds can be used as tracers to study the metabolic fate of a drug. While this compound is primarily used as an internal standard, its non-deuterated counterpart could be investigated for its metabolic stability, and the deuterated form used to quantify the parent compound and its metabolites.

Quantitative Data Summary

As there is no publicly available clinical pharmacology data for "this compound," the following tables represent hypothetical, yet typical, data that would be generated in a validation study for a bioanalytical method using this compound as an internal standard.

Table 1: Calibration Curve for a Hypothetical Imidazoline Analyte in Human Plasma

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/Internal Standard)Calculated Concentration (ng/mL)Accuracy (%)
1.00.0121.0100.0
2.50.0302.6104.0
5.00.0615.1102.0
10.00.12310.2102.0
25.00.30525.4101.6
50.00.61551.3102.6
100.01.228102.3102.3
250.03.075256.3102.5
500.06.140498.999.8

Table 2: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)CV (%)Accuracy (%)
LLOQ1.01.04.5100.0
Low3.03.13.2103.3
Medium75.076.52.1102.0
High400.0392.82.898.2

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Experimental Protocols

Protocol 1: General Protocol for Quantitative Analysis of an Imidazoline Analog in Human Plasma using LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a hypothetical imidazoline-based drug in human plasma.

1. Materials and Reagents:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Analyte of interest (non-labeled imidazoline compound)

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution to each tube (except for blank samples) and vortex briefly.

  • Add 200 µL of the cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Analyte: Determine the precursor ion [M+H]+ and a suitable product ion.

      • Internal Standard (this compound): Determine the precursor ion [M+H]+ and a suitable product ion.

    • Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for quantitative analysis using a deuterated internal standard.

logical_relationship cluster_properties Known Properties of Imidazoline Derivatives cluster_research Potential Research Areas for Imidazoline Analogs cluster_tool Role of Deuterated Standard antihypertensive Antihypertensive Activity cardiovascular Cardiovascular Disease Models antihypertensive->cardiovascular antihyperglycemic Antihyperglycemic Activity metabolic Metabolic Syndrome Research antihyperglycemic->metabolic antidepressant Antidepressant Activity cns Central Nervous System Disorders antidepressant->cns quantification Accurate Quantification of Analogs in Preclinical and Clinical Studies cardiovascular->quantification metabolic->quantification cns->quantification

Caption: Rationale for imidazoline analog research and the role of the deuterated standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole.[1] Deuterated compounds are frequently used as internal standards (IS) in quantitative analysis, particularly in mass spectrometry (MS) based methods like LC-MS.[1][2] The key advantage of using a stable isotope-labeled IS like this one is that it is chemically almost identical to the analyte of interest, but has a different mass. This allows it to be distinguished by the mass spectrometer. Because of its similar chemical and physical properties, it can effectively compensate for variations during sample preparation, injection, and ionization, a phenomenon known as matrix effects.[2][3] The goal is to improve the accuracy, precision, and reproducibility of the analytical method.[2][4]

Q2: What are the initial concentration guidelines for using this compound as an internal standard?

A2: A common starting point for the concentration of an internal standard is a level that produces a signal intensity approximately 50% of the signal from the highest concentration of the analyte in your calibration curve.[5] However, in some cases, using a higher concentration of the internal standard, even significantly above the upper limit of quantification (ULOQ), has been shown to enhance the linearity of the assay.[5][6] The optimal concentration is method-specific and should be determined experimentally.

Q3: I'm observing a retention time shift between my analyte and this compound. Is this normal?

A3: Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[7] While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and the IS experience different degrees of ion suppression or enhancement.

Q4: What are the key properties to consider when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard, consider the following:

  • Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize isotopic overlap or "cross-talk" from the analyte.[5]

  • Isotopic Purity: The internal standard should have a high isotopic purity to minimize the presence of the unlabeled analyte.

  • Chemical Stability: The deuterium (B1214612) labels should be on stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[5]

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Signal

High variability in the internal standard (IS) signal across a batch of samples can significantly impact the accuracy and precision of your results.[8][9] This variability can be random or present as a trend (e.g., decreasing signal over the run).

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Inconsistent Sample Preparation 1. Review your standard operating procedure (SOP) for sample preparation to identify any ambiguous steps. 2. Ensure consistent and accurate pipetting of the internal standard solution into every sample. 3. Verify that the internal standard is thoroughly mixed with the sample.[10]A more consistent internal standard signal across all samples, reflected in a lower coefficient of variation (%CV).
Autosampler/Injector Issues 1. Check for air bubbles in the autosampler syringe or sample loop. 2. Perform an injector test to verify the precision of the injection volume. 3. Investigate for potential leaks in the injection system.[10]Consistent injection volumes leading to a stable internal standard signal.
Internal Standard Instability 1. Assess the stability of the internal standard in the sample matrix and in the autosampler over the duration of a typical analytical run. 2. If degradation is observed, consider preparing fresh internal standard working solutions more frequently or using a different solvent.A stable internal standard signal throughout the analytical run, with no significant upward or downward trend.
Mass Spectrometer Source Contamination 1. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations. 2. Check for a dirty or improperly positioned spray needle.[8]Improved signal intensity and stability for both the analyte and the internal standard.

Troubleshooting Workflow for Internal Standard Signal Variability:

Troubleshooting_IS_Variability start High IS Signal Variability Observed prep Review Sample Preparation Protocol start->prep autosampler Inspect Autosampler and Injection System prep->autosampler If no improvement end IS Signal Stabilized prep->end If issue resolved stability Evaluate IS Stability autosampler->stability If no improvement autosampler->end If issue resolved ms_source Clean and Inspect MS Source stability->ms_source If no improvement stability->end If issue resolved ms_source->end If issue resolved

Caption: Troubleshooting workflow for high internal standard signal variability.

Issue 2: Poor Linearity of the Calibration Curve

Even with an internal standard, you may encounter non-linearity in your calibration curve.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepsExpected Outcome
Inappropriate Internal Standard Concentration 1. Prepare and analyze a series of calibration standards with varying concentrations of the internal standard. 2. Evaluate the linearity of the calibration curves for each internal standard concentration.[5]Identification of an optimal internal standard concentration that provides a linear response across the desired calibration range.
Isotopic Interference ("Cross-Talk") 1. This can occur if the mass difference between the analyte and the internal standard is small.[5] 2. If possible, select a transition for the internal standard that is less prone to interference from the analyte.Minimized contribution of the analyte's signal to the internal standard's signal, resulting in improved linearity at high analyte concentrations.
Detector Saturation 1. If the signal for either the analyte or the internal standard is too high, it can lead to detector saturation. 2. Dilute the samples or use a less abundant precursor or product ion for quantification.[5]A linear response is restored by bringing the signal intensities within the linear dynamic range of the detector.

Experimental Protocols

Protocol 1: Optimization of Internal Standard Concentration

Objective: To determine the optimal concentration of this compound for a given analytical method.

Materials:

  • Analyte stock solution

  • This compound stock solution

  • Blank matrix (e.g., plasma, urine)

  • Mobile phase and other necessary reagents

Procedure:

  • Prepare Calibration Standards: Prepare a series of calibration standards of the analyte in the blank matrix, covering the desired analytical range.

  • Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high). A good starting point is to aim for concentrations that will result in on-column amounts that are in the mid-range of the analyte's calibration curve.

  • Spike Samples: For each internal standard working solution, spike a full set of calibration standards with a fixed volume of the IS solution.

  • Sample Preparation: Perform the sample preparation procedure (e.g., protein precipitation, solid-phase extraction) as per your analytical method.

  • LC-MS Analysis: Analyze the prepared samples using your LC-MS method.

  • Data Analysis:

    • For each internal standard concentration, generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Evaluate the linearity (e.g., coefficient of determination, r²) and the accuracy and precision of the quality control samples for each curve.

    • Select the internal standard concentration that provides the best linearity, accuracy, and precision over the entire calibration range.

Workflow for Optimizing Internal Standard Concentration:

Optimize_IS_Concentration start Prepare Analyte Calibration Standards prepare_is Prepare Multiple IS Working Solutions (Low, Medium, High) start->prepare_is spike Spike Calibration Standards with each IS Concentration prepare_is->spike process Perform Sample Preparation spike->process analyze Analyze by LC-MS process->analyze evaluate Evaluate Linearity, Accuracy, and Precision for each IS Level analyze->evaluate select Select Optimal IS Concentration evaluate->select

Caption: Experimental workflow for optimizing the internal standard concentration.

References

"2-Methoxy-4,5-dihydro-1H-imidazole-d4" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a deuterated form of 2-Methoxy-4,5-dihydro-1H-imidazole, often used as a stable isotope tracer or internal standard in quantitative analyses.[1] For long-term storage, it is advisable to store the compound at room temperature, protected from light and moisture.[2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1][3]

Q2: In which common laboratory solvents is this compound soluble?

A2: Based on available data for the non-deuterated analogue and similar compounds, this compound is expected to be soluble in solvents such as dichloromethane, methanol, and water.[4]

Q3: What are the potential degradation pathways for this compound?

A3: The imidazole (B134444) moiety in the compound can be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis of the methoxy (B1213986) group and oxidation or photodegradation of the imidazole ring.[5][6] Forced degradation studies can help elucidate the specific degradation products.

Q4: How can I experimentally determine the stability of this compound in my solvent system?

A4: A stability-indicating HPLC method is a common approach to determine the stability of a compound.[7] This involves subjecting the compound in the desired solvent to various stress conditions and analyzing the samples at different time points to quantify the remaining intact compound and detect any degradation products.

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram when analyzing samples containing this compound.

  • Possible Cause 1: Compound Degradation. The compound may be degrading in your solvent or under your experimental conditions.

    • Troubleshooting Step: Perform a forced degradation study to identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[7][8]

  • Possible Cause 2: Impurities in the solvent or compound.

    • Troubleshooting Step: Analyze a blank solvent injection to check for solvent impurities. Review the Certificate of Analysis for your compound to check for any known impurities.

Issue: My quantitative results for this compound are inconsistent.

  • Possible Cause: Instability in the autosampler. The compound may be degrading in the solvent while sitting in the autosampler.

    • Troubleshooting Step: Perform a freeze/thaw cycle study to assess stability under conditions that mimic the autosampler environment.[9] Analyze samples immediately after preparation and compare the results with samples that have been stored in the autosampler for a period.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution with the solvent to be tested to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C).[8]

    • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60 °C).[8]

    • Oxidation: Add a solution of 3% hydrogen peroxide to the working solution. Keep at room temperature.[7][8]

    • Thermal Degradation: Place a solid sample and a working solution in an oven at an elevated temperature (e.g., 80°C).[7]

    • Photostability: Expose a solid sample and a working solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.[7]

  • Sample Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.[7]

Data Presentation

Table 1: Stability of this compound in Different Solvents under Stress Conditions

Solvent SystemStress ConditionIncubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationDegradation Products (if observed)
Water0.1 N HCl, 60°C0
8
24
DMSO0.1 N NaOH, 60°C0
8
24
Methanol3% H₂O₂, RT0
8
24
Ethanol80°C0
8
24
AcetonitrilePhotostability0
24

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution (e.g., in Methanol) working Prepare Working Solutions in Test Solvents stock->working acid Acid Hydrolysis (0.1N HCl, 60°C) working->acid base Base Hydrolysis (0.1N NaOH, 60°C) working->base oxidation Oxidation (3% H₂O₂, RT) working->oxidation thermal Thermal Stress (80°C) working->thermal photo Photostability (Light Exposure) working->photo sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for Forced Degradation Study.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes compound 2-Methoxy-4,5-dihydro- 1H-imidazole-d4 solvent Solvent Polarity and pH compound->solvent temperature Temperature compound->temperature light Light Exposure compound->light oxygen Presence of Oxidants compound->oxygen hydrolysis Hydrolysis of Methoxy Group solvent->hydrolysis oxidation Oxidation of Imidazole Ring solvent->oxidation photodegradation Photodegradation solvent->photodegradation temperature->hydrolysis temperature->oxidation temperature->photodegradation light->hydrolysis light->oxidation light->photodegradation oxygen->hydrolysis oxygen->oxidation oxygen->photodegradation

Caption: Factors Affecting Compound Stability.

References

Preventing isotopic exchange of "2-Methoxy-4,5-dihydro-1H-imidazole-d4"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isotopic exchange of 2-Methoxy-4,5-dihydro-1H-imidazole-d4. Adherence to these guidelines is crucial for maintaining the isotopic integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a process where a deuterium (B1214612) (d) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, reagents). For this compound, this leads to a decrease in its isotopic purity and can compromise the accuracy of quantitative analyses where it is used as an internal standard or tracer.[1][2]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The deuterium atoms on the dihydroimidazole (B8729859) ring are susceptible to exchange. The C2-hydrogen (or deuterium) of imidazole (B134444) and related structures is known to undergo H/D exchange, particularly under acidic or basic conditions.[3][4][5] The mechanism for exchange at the C2 position in imidazole rings involves the formation of an ylide or carbene intermediate from the protonated imidazolium (B1220033) form.[4][5] While the deuteriums in this specific molecule are on C4 and C5, the general principles of acid/base catalysis on the heterocyclic ring apply.

Q3: What are the primary factors that promote isotopic exchange?

A3: The main factors that can induce isotopic exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol) can serve as a source of hydrogen.

  • pH: Acidic or basic conditions can catalyze the exchange process.[6]

  • Temperature: Higher temperatures accelerate the rate of exchange.[1][7]

  • Exposure to Moisture: Atmospheric moisture can introduce protons and lead to a gradual loss of isotopic purity.[6]

Q4: How can I detect if my sample of this compound has undergone isotopic exchange?

A4: Isotopic exchange can be detected and quantified using the following analytical techniques:

  • Mass Spectrometry (MS): A decrease in the molecular weight of the compound or a change in its isotopic distribution pattern indicates a loss of deuterium.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the intensity of the deuterium signal in a ²H-NMR spectrum or the appearance of corresponding proton signals in a ¹H-NMR spectrum is indicative of isotopic exchange.[6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Symptom Possible Causes Solutions
Loss of Isotopic Purity in QC Analysis (MS or NMR) Improper Storage: Exposure to moisture or non-inert atmosphere.[2][6]Store the compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[6]
Inappropriate Solvent: Use of protic or non-anhydrous solvents for stock solutions.Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile (B52724) or DMSO.[2]
Contaminated Glassware: Acidic or basic residues on glassware.Use scrupulously clean and dry glassware. Consider flame-drying glassware before use.[2]
Inconsistent Results in Assays Isotopic Exchange During Experiment: Experimental conditions (e.g., pH, temperature) are promoting H/D exchange.Maintain a neutral pH whenever possible. If the experiment must be run under acidic or basic conditions, minimize the duration and temperature.
Repeated Freeze-Thaw Cycles: Introduction of moisture and temperature fluctuations.[6]Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Degradation of the Compound Hydrolysis of the Imidazoline Ring: The dihydroimidazole (imidazoline) ring can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.[9][10]Perform experiments at the lowest feasible temperature and maintain pH near neutral.
Photodegradation: Exposure to light can cause degradation of organic molecules.[1]Store the compound and its solutions in amber vials or otherwise protected from light.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stable stock solution of this compound while minimizing the risk of isotopic exchange.

Methodology:

  • Environment: Handle the compound in a controlled environment with low humidity, such as a glove box or under a stream of dry inert gas (argon or nitrogen).[2]

  • Solvent Selection: Use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, DMSO). Ensure the solvent is freshly opened or properly stored to prevent water absorption.

  • Procedure: a. Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. b. Weigh the desired amount of the compound in a clean, dry vial. c. Add the anhydrous aprotic solvent to the desired concentration. d. Mix gently until the compound is fully dissolved.

  • Storage: a. Aliquot the stock solution into smaller, single-use amber vials with PTFE-lined caps. b. Flush the headspace of each vial with an inert gas before sealing. c. Store the vials at the recommended temperature, typically -20°C or below for long-term storage.[1][2]

Protocol 2: Monitoring Isotopic Stability

Objective: To assess the isotopic stability of this compound under specific experimental conditions.

Methodology:

  • Sample Preparation: a. Prepare a solution of the deuterated compound in the test medium (e.g., buffer at a specific pH, biological matrix).

  • Incubation: a. Incubate the sample under the conditions to be tested (e.g., 37°C). b. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Quenching and Analysis: a. For each time point, immediately quench any reaction by adding a cold, aprotic solvent like acetonitrile. b. Analyze the samples by LC-MS or NMR to determine the extent of isotopic exchange.

  • Data Analysis: a. LC-MS: Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates deuterium loss. b. NMR: Quantify the deuterium signal intensity relative to an internal standard at each time point.

Visualizations

G cluster_storage Storage Best Practices storage This compound (Solid or Solution) low_temp Low Temperature (-20°C or below) storage->low_temp Prevents thermal degradation inert_atm Inert Atmosphere (Argon or Nitrogen) storage->inert_atm Prevents oxidation/ moisture contact no_light Protection from Light (Amber Vials) storage->no_light Prevents photodegradation dry Dry Conditions (Desiccator) storage->dry Prevents H/D exchange with moisture

Caption: Key storage conditions to maintain the stability of the deuterated compound.

G cluster_workflow Experimental Workflow to Minimize Isotopic Exchange start Start Experiment prep_solution Prepare Solution in Anhydrous Aprotic Solvent start->prep_solution run_exp Run Experiment (Control pH and Temperature) prep_solution->run_exp quench Quench Reaction (e.g., cold acetonitrile) run_exp->quench analysis Analyze Sample (LC-MS or NMR) quench->analysis end End analysis->end

Caption: Recommended experimental workflow to minimize isotopic exchange during use.

G cluster_troubleshooting Troubleshooting Logic for Isotopic Exchange issue Isotopic Exchange Detected? check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Moisture? issue->check_storage Yes check_solvent Review Solvent: - Aprotic? - Anhydrous? issue->check_solvent Yes check_ph Review Experimental pH: - Acidic/Basic? issue->check_ph Yes remediate Implement Corrective Actions: - Use aprotic, anhydrous solvents - Control pH - Store properly check_storage->remediate check_solvent->remediate check_ph->remediate

Caption: A logical flow for troubleshooting unexpected isotopic exchange.

References

Technical Support Center: Chromatography of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of "2-Methoxy-4,5-dihydro-1H-imidazole-d4" during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor peak shape, such as tailing, fronting, or broadening, can significantly compromise the accuracy and reproducibility of your analytical results. This guide addresses common issues encountered during the analysis of this compound, a polar, basic compound often used as an internal standard.

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is the most common peak shape issue for polar, basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.

Primary Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic imidazole (B134444) moiety, leading to tailing.

    • Solution 1: Optimize Mobile Phase pH. The pKa of 2-Methoxy-4,5-dihydro-1H-imidazole is estimated to be around 9-10, similar to other 2-alkoxy-dihydroimidazoles which are derivatives of guanidine (B92328) (a strong base with a pKa of ~13.5). To minimize silanol interactions, it is recommended to work at a mobile phase pH that is at least 2 units below the pKa of the silanols (typically < pH 4) or in a higher pH range to suppress the ionization of the analyte itself. A low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their capacity for secondary interactions.[1][2][3]

    • Solution 2: Use an End-Capped Column. Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[4]

    • Solution 3: Add a Mobile Phase Modifier. A small amount of a basic modifier, such as triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites. However, this may not be suitable for LC-MS applications due to ion suppression.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve the sample in the initial mobile phase.

The following diagram illustrates a troubleshooting workflow for peak tailing:

G start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->check_pH adjust_pH Adjust pH with Formic or Acetic Acid check_pH->adjust_pH No check_column Is an End-Capped Column Being Used? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to an End-Capped C18 or C8 Column check_column->use_endcapped No check_overload Is the Column Overloaded? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_solvent Is the Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes good_peak Symmetrical Peak Achieved check_solvent->good_peak No match_solvent->good_peak

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm observing a broad or split peak for my deuterated internal standard. What could be the cause?

A2: Broad or split peaks for this compound can arise from several factors, often related to the mobile phase pH being close to the analyte's pKa or issues with the deuterated standard itself.

Primary Causes & Solutions:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of the imidazole, both the protonated and neutral forms of the analyte can exist simultaneously, leading to peak splitting or broadening.

    • Solution: As mentioned previously, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this basic compound, a pH of 2.5-3.5 is a good starting point.

  • Chromatographic Isotope Effect: Deuteration can sometimes lead to slight differences in retention time compared to the non-deuterated analyte. While usually minor, this effect can be exacerbated by certain chromatographic conditions.[4]

    • Solution: Ensure co-elution with the unlabeled analyte by fine-tuning the mobile phase composition or temperature. If the separation persists, consider using a C13 or N15 labeled internal standard, which are less prone to this effect.[4]

  • Contamination or Degradation: The deuterated standard could be contaminated or may have degraded.

    • Solution: Verify the purity of the standard. Prepare fresh solutions and store them appropriately.

Experimental Protocols & Data

The following are example experimental protocols for the analysis of this compound. These are starting points and may require further optimization for your specific application.

Protocol 1: Recommended Starting Conditions for Improved Peak Shape

This protocol is designed to minimize secondary silanol interactions and promote a sharp, symmetrical peak.

  • Column: High-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Solvent: 5% Acetonitrile in water with 0.1% Formic Acid.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry factor (As) for this compound on a standard C18 column. An ideal As value is 1.0.

Mobile Phase Aqueous ComponentpHExpected Peak Asymmetry (As)Comments
10 mM Ammonium (B1175870) Acetate5.0> 2.0Significant tailing due to silanol interactions and potential for mixed ionization states.
0.1% Acetic Acid3.51.2 - 1.5Improved peak shape due to protonation of silanols.
0.1% Formic Acid2.71.0 - 1.2Optimal peak shape with minimal tailing.

Note: This data is illustrative and based on the typical behavior of polar basic compounds in reversed-phase chromatography.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

For complex matrices, a sample clean-up step can improve peak shape and reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

The following diagram illustrates the SPE workflow:

G start Start SPE condition 1. Condition Cartridge (Methanol, Water) start->condition equilibrate 2. Equilibrate Cartridge (0.1% Formic Acid) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Acidified Water, Methanol) load->wash elute 5. Elute Analyte (Ammoniated Methanol) wash->elute dry_reconstitute 6. Evaporate and Reconstitute elute->dry_reconstitute end Ready for Injection dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Bioanalysis of 2-Methoxy-4,5-dihydro-1H-imidazole and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of "2-Methoxy-4,5-dihydro-1H-imidazole" and its deuterated internal standard, "2-Methoxy-4,5-dihydro-1H-imidazole-d4".

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my bioanalysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like yours should co-elute with the analyte and experience the same matrix effects, thus providing accurate correction.[3][4] However, this is not always the case. "Differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[1][5]

Q3: Why is my deuterated internal standard showing a different retention time than the analyte?

A3: A slight shift in retention time between an analyte and its deuterated analog is a known phenomenon called the "deuterium isotope effect".[1][4] This can be caused by the slight difference in lipophilicity when hydrogen is replaced by deuterium (B1214612).[1][4] If this shift leads to the analyte and internal standard eluting in different matrix environments, they can experience different levels of ion suppression or enhancement.[1][5]

Q4: What are the common causes of inaccurate results when using a deuterated internal standard?

A4: Several factors can lead to inaccuracies:

  • Chromatographic Separation: As mentioned, if the analyte and internal standard do not co-elute perfectly, they may be subject to different matrix effects.[1][5]

  • Variable Extraction Recovery: The extraction efficiency from the biological matrix may not be identical for the analyte and the internal standard.[1][4]

  • Isotopic Instability: In some cases, deuterium atoms can be exchanged for hydrogen atoms from the surrounding solvent or matrix, a process known as back-exchange.[6]

  • Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[6]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

This guide will help you systematically investigate and address potential matrix effects in your assay.

Step 1: Quantify the Matrix Effect

The first step is to determine if a matrix effect is present and to what extent it is affecting your analysis. The post-extraction spike method is a reliable way to quantify this.[2]

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma from six different sources) and then spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process. (This set is used to determine recovery).

  • Analyze the Samples: Inject all three sets into your LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.[2]

      • An MF > 1 indicates ion enhancement.[2]

      • An MF = 1 indicates no matrix effect.

    • Recovery (%RE): %RE = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of Analyte) / (MF of Internal Standard)

      • This value should be close to 1.0 for effective compensation.[2]

Data Presentation: Example Matrix Effect Evaluation

Sample IDAnalyte MFIS (d4) MFIS-Normalized MFAnalyte %REIS (d4) %RE
Plasma Lot 10.650.850.7685.288.1
Plasma Lot 20.700.880.8086.187.5
Plasma Lot 30.620.830.7584.588.0
Plasma Lot 40.750.900.8387.089.2
Plasma Lot 50.680.860.7985.887.9
Plasma Lot 60.710.890.8086.388.5
Mean 0.69 0.87 0.79 85.8 88.2
%RSD 6.8% 2.5% 4.1% 1.1% 0.7%

In this hypothetical example, the analyte experiences significant ion suppression (Mean MF = 0.69). The internal standard also shows suppression but to a lesser extent (Mean MF = 0.87). The IS-Normalized MF of 0.79 indicates that the internal standard does not fully compensate for the matrix effect on the analyte.

Step 2: Identify the Source of the Matrix Effect

A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression or enhancement occurs.[7][8][9]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-fitting to continuously infuse a standard solution of your analyte and internal standard into the mobile phase flow after the analytical column but before the mass spectrometer.

  • Injection: Inject an extracted blank matrix sample.

  • Analysis: Monitor the signal of your analyte and internal standard. A stable baseline will be observed. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Step 3: Mitigate the Matrix Effect

Based on your findings, you can implement one or more of the following strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is often more effective at removing interfering components like phospholipids (B1166683) than protein precipitation.[10]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract your analyte and leave interferences behind.[11]

  • Optimize Chromatography:

    • Adjust the gradient profile to separate the analyte from the suppression zones identified in the post-column infusion experiment.[3]

    • Try a different stationary phase (e.g., a column with a different chemistry).

  • Reduce Matrix Load:

    • Dilute the sample. This can be effective if your assay has sufficient sensitivity.[3][7]

  • Change Ionization Technique:

    • If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible.[12]

Guide 2: Troubleshooting Deuterated Internal Standard Performance

This guide focuses on issues specifically related to the deuterated internal standard.

Step 1: Verify Co-elution

  • Action: Overlay the chromatograms of the analyte and the internal standard from a neat solution.

  • Desired Outcome: The retention times should be as close as possible.

  • Troubleshooting: If there is a significant shift, try optimizing the chromatographic method (e.g., adjusting the mobile phase composition or temperature) to improve co-elution.[6]

Step 2: Check for Isotopic Purity

  • Action: Inject a high concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte.

  • Desired Outcome: The response for the unlabeled analyte should be negligible, typically less than 0.1% of the internal standard response.

  • Troubleshooting: If significant unlabeled analyte is detected, contact the supplier of the internal standard.

Step 3: Evaluate Extraction Recovery Consistency

  • Action: Using the data from the matrix effect experiment (Guide 1), compare the %RE of the analyte and the internal standard across different matrix lots.

  • Desired Outcome: The %RE for both should be consistent.

  • Troubleshooting: If there is significant variability, your extraction method may need to be re-optimized for better consistency.

Visualizations

experimental_workflow cluster_investigation Matrix Effect Investigation start Problem: Inaccurate Results quantify Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->quantify calculate_mf Calculate Matrix Factor (MF) quantify->calculate_mf mf_check Is IS-Normalized MF ≈ 1? calculate_mf->mf_check identify Step 2: Identify Suppression Zones (Post-Column Infusion) mf_check->identify No no_effect No Significant Differential Matrix Effect mf_check->no_effect Yes mitigate Step 3: Mitigate Matrix Effect identify->mitigate end Solution: Robust Assay mitigate->end

Caption: Workflow for investigating and mitigating matrix effects.

troubleshooting_is cluster_is Deuterated Internal Standard Troubleshooting start_is Issue: Inconsistent IS Performance coelution Step 1: Verify Co-elution start_is->coelution coelution_check Do they co-elute? coelution->coelution_check purity Step 2: Check Isotopic Purity coelution_check->purity Yes optimize_chrom Optimize Chromatography coelution_check->optimize_chrom No purity_check Is IS pure? purity->purity_check recovery Step 3: Evaluate Extraction Recovery purity_check->recovery Yes contact_supplier Contact Supplier purity_check->contact_supplier No recovery_check Is recovery consistent? recovery->recovery_check optimize_extraction Optimize Extraction Method recovery_check->optimize_extraction No is_ok IS Performance is Acceptable recovery_check->is_ok Yes

Caption: Troubleshooting guide for deuterated internal standards.

References

Minimizing degradation of "2-Methoxy-4,5-dihydro-1H-imidazole-d4" during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of "2-Methoxy-4,5-dihydro-1H-imidazole-d4" during sample preparation. The following information is designed to troubleshoot common issues and ensure the stability and integrity of this internal standard for accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The main factors include pH, temperature, exposure to light, and the choice of solvents. The imidazoline (B1206853) ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. Elevated temperatures can accelerate degradation, and prolonged exposure to UV light may cause photodegradation.[1][2][3]

Q2: How should I store the stock and working solutions of this compound?

A2: It is recommended to store stock solutions in a tightly sealed amber vial at -20°C to minimize degradation from light and temperature.[4] For working solutions, especially those prepared in aqueous matrices, it is advisable to prepare them fresh daily or store them at 2-8°C for short periods. Always refer to the manufacturer's Certificate of Analysis for specific storage recommendations.[5]

Q3: Can the deuterium (B1214612) label on this compound be lost during sample preparation?

A3: While the carbon-deuterium (C-D) bond is generally more stable than a carbon-hydrogen (C-H) bond, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, particularly at extreme pH values.[1] It is recommended to maintain the pH of your samples within a neutral range if possible.

Q4: I am observing a decreasing signal for my internal standard over a long analytical run. What could be the cause?

A4: A decreasing signal over a long run can indicate instability in the autosampler.[1][6] This could be due to the degradation of the internal standard in the sample matrix at the autosampler temperature. Other potential causes include adsorption to vials or tubing, or issues with the LC-MS system itself.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Inconsistent Internal Standard Response
Symptom Possible Cause Troubleshooting Steps
Randomly fluctuating IS areaInconsistent sample preparation1. Review your sample preparation standard operating procedure (SOP) for clarity. 2. Ensure consistent and accurate pipetting of the internal standard. 3. Vortex each sample thoroughly after adding the internal standard to ensure homogeneity.[6]
Matrix effects1. Dilute the sample to reduce the concentration of matrix components. 2. Optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction).[6]
Decreasing IS area over the runInstability in the autosampler1. Lower the autosampler temperature (e.g., to 4°C). 2. Perform a stability study by re-injecting a sample that has been sitting in the autosampler for the duration of a typical run and compare the IS response to a freshly prepared sample.
Adsorption1. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 2. Check for adsorption to other components of the sample preparation workflow (e.g., pipette tips, collection plates).
Increasing IS area over the runSolvent evaporation1. Ensure vials are properly capped. 2. Check the autosampler for temperature fluctuations that could increase evaporation.
Issue 2: Appearance of Unexpected Peaks Related to the Internal Standard
Symptom Possible Cause Troubleshooting Steps
A new peak appears with a mass corresponding to a potential degradant.Hydrolysis of the imidazoline ring1. Check the pH of your sample and buffers. Avoid strongly acidic or basic conditions. 2. If pH adjustment is necessary, perform it just before analysis to minimize exposure time.
Oxidation1. De-gas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to your sample if compatible with your analysis. 3. Protect samples from unnecessary exposure to air.
Photodegradation1. Use amber vials and light-protective tubing. 2. Minimize the exposure of samples to direct light during preparation and in the autosampler.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions. This will help in developing a robust analytical method and appropriate sample handling procedures.[3][7]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Heat 1 mL of the stock solution at 80°C for 24 hours.

  • Photodegradation:

    • Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of methanol/water), by LC-MS or another appropriate technique to identify and quantify any degradation products.

Data Presentation:

Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
80°C, 24h
UV Light, 24h
Control

Visualizations

G Troubleshooting Workflow for Internal Standard Degradation start Inconsistent IS Response prep Review Sample Prep Protocol start->prep Random Fluctuation matrix Investigate Matrix Effects start->matrix Random Fluctuation stability Assess Autosampler Stability start->stability Signal Drift adsorption Check for Adsorption start->adsorption Signal Drift prep_sol Ensure Consistent Pipetting & Mixing prep->prep_sol matrix_sol Dilute Sample or Improve Cleanup matrix->matrix_sol stability_sol Lower Autosampler Temp / Re-inject Samples stability->stability_sol adsorption_sol Use Inert Vials (Silanized Glass / PP) adsorption->adsorption_sol

Caption: Troubleshooting workflow for inconsistent internal standard response.

G Potential Degradation Pathways compound This compound hydrolysis Hydrolysis compound->hydrolysis Acid/Base oxidation Oxidation compound->oxidation O2 / Peroxides photodegradation Photodegradation compound->photodegradation UV Light hydrolysis_product Ring-Opened Products hydrolysis->hydrolysis_product oxidation_product Oxidized Imidazole Derivatives oxidation->oxidation_product photo_product Various Photoproducts photodegradation->photo_product

Caption: Potential degradation pathways for this compound.

References

"2-Methoxy-4,5-dihydro-1H-imidazole-d4" interference in analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4,5-dihydro-1H-imidazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences and to offer troubleshooting strategies for analytical assays utilizing this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in analytical assays?

A1: this compound is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole. It is primarily used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][2] Its role is to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects, thereby improving the accuracy and precision of the quantification of the non-deuterated analyte.[1]

Q2: Why is a deuterated internal standard like this compound preferred in mass spectrometry-based assays?

A2: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the IS and the analyte behave similarly during sample extraction, chromatography, and ionization.[3] Consequently, any variations affecting the analyte will also affect the deuterated IS to a similar extent, allowing for reliable correction and more accurate results.[3]

Q3: Can the deuterium (B1214612) labels on this compound be unstable?

A3: The stability of deuterium labels depends on their position on the molecule. Deuterium atoms attached to carbon atoms are generally stable under typical analytical conditions. However, deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or acidic carbons can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it is crucial to assess the stability of the label during method development, especially under acidic or basic conditions.

Q4: What is isotopic crosstalk, and can it be an issue with this compound?

A4: Isotopic crosstalk occurs when the isotopic signature of the analyte contributes to the signal of the internal standard, or vice-versa.[4] For example, the M+4 isotope of the unlabeled analyte could potentially interfere with the signal of the d4-labeled internal standard. This is more pronounced when the analyte concentration is very high relative to the internal standard.[4] It is essential to check for this during method development by analyzing high-concentration analyte samples without the internal standard to see if any signal is detected in the internal standard's mass channel.[4][5]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptom: You are observing high variability in your results or a consistent bias in your quality control samples when using this compound as an internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Isotopic Crosstalk 1. Analyze a high-concentration standard of the unlabeled analyte without the internal standard and monitor the mass transition of the deuterated internal standard.[5]2. If a signal is detected, this indicates interference from the natural isotopes of the analyte.[5]3. To mitigate this, you can either increase the mass difference between the analyte and the IS (if possible) or use a non-linear calibration model that accounts for the crosstalk.[4]See "Protocol for Assessing Isotopic Crosstalk" below.
Isotopic Impurity of the Internal Standard 1. Analyze a solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte. 2. If a signal is detected, it indicates the presence of the unlabeled analyte as an impurity in the internal standard. 3. This can be corrected for by subtracting the contribution of the impurity from the analyte signal or by using a higher purity internal standard.See "Protocol for Assessing Internal Standard Purity" below.
Differential Matrix Effects 1. A slight difference in retention time between the analyte and the deuterated IS can expose them to different co-eluting matrix components, leading to varied ion suppression or enhancement.[6][7]2. Optimize chromatographic conditions to ensure complete co-elution of the analyte and the internal standard.[8]3. Perform a post-column infusion experiment to identify regions of ion suppression.See "Protocol for Post-Column Infusion Experiment" below.
In-source Fragmentation or Instability 1. The deuterated internal standard may be unstable in the ion source or during sample preparation, leading to a loss of deuterium and the formation of ions with lower m/z. 2. Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. 3. Evaluate the stability of the internal standard in the sample matrix and processing conditions.See "Protocol for Assessing In-Source Stability" below.
Issue 2: Chromatographic Peak Shape Issues

Symptom: You are observing peak splitting, tailing, or a shift in the retention time for this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotope Effect on Chromatography Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "isotope effect".[3] This is more common in reverse-phase chromatography. While usually minor, this can lead to differential matrix effects if the separation is significant.[8] Ensure your peak integration windows are appropriate for both the analyte and the internal standard.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample in a solvent that is the same or weaker than the mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can build up on the column, affecting peak shape. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Mobile Phase Issues Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

Experimental Protocols

Protocol for Assessing Isotopic Crosstalk
  • Prepare a High-Concentration Analyte Standard: Prepare a solution of the unlabeled analyte at the highest expected concentration in your study.

  • LC-MS/MS Analysis: Inject this standard into the LC-MS/MS system.

  • Data Acquisition: Set up the mass spectrometer to monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard (this compound).

  • Data Analysis: Examine the resulting chromatogram. Any peak observed at the retention time of the analyte in the internal standard's MRM channel indicates isotopic crosstalk.

Protocol for Assessing Internal Standard Purity
  • Prepare an Internal Standard Solution: Prepare a solution containing only the deuterated internal standard at the concentration used in your assay.

  • LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transition for the unlabeled analyte.

  • Data Analysis: The presence of a peak in the analyte's MRM channel indicates that the internal standard is contaminated with the unlabeled analyte.

Protocol for Post-Column Infusion Experiment
  • Setup: Use a T-fitting to infuse a constant flow of a solution containing the analyte and the deuterated internal standard into the LC eluent stream after the analytical column but before the mass spectrometer.

  • Blank Injection: Inject a blank matrix sample (e.g., extracted plasma from a control subject).

  • Data Acquisition: Monitor the signal intensity of the analyte and internal standard throughout the chromatographic run.

  • Data Analysis: A dip in the signal intensity indicates a region of ion suppression. An increase indicates ion enhancement. Compare the retention time of your analyte with these regions to determine if matrix effects are a likely issue.

Protocol for Assessing In-Source Stability
  • Direct Infusion: Infuse a solution of the deuterated internal standard directly into the mass spectrometer.

  • Vary Source Parameters: Systematically vary ion source parameters such as temperature and cone voltage.

  • Monitor Fragmentation: Monitor for the appearance of fragment ions that would indicate the loss of deuterium or other structural degradation.

  • Optimization: Identify the source conditions that provide a stable signal for the parent ion with minimal fragmentation.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 2-Methoxy-4,5- dihydro-1H-imidazole-d4 Sample->Add_IS Extraction Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Standard workflow for quantitative analysis using a deuterated internal standard.

Problem Inaccurate Quantification or Poor Precision Check_Crosstalk Assess Isotopic Crosstalk Problem->Check_Crosstalk Crosstalk_Issue Crosstalk Detected? Check_Crosstalk->Crosstalk_Issue Check_Purity Assess IS Purity Purity_Issue Impurity Detected? Check_Purity->Purity_Issue Check_Matrix Evaluate Matrix Effects Matrix_Issue Differential Matrix Effects? Check_Matrix->Matrix_Issue Check_Stability Check IS Stability Stability_Issue Instability Detected? Check_Stability->Stability_Issue Crosstalk_Issue->Check_Purity No Solution_Crosstalk Use Non-linear Calibration or Change IS Crosstalk_Issue->Solution_Crosstalk Yes Purity_Issue->Check_Matrix No Solution_Purity Use Higher Purity IS or Correct for Impurity Purity_Issue->Solution_Purity Yes Matrix_Issue->Check_Stability No Solution_Matrix Optimize Chromatography for Co-elution Matrix_Issue->Solution_Matrix Yes Solution_Stability Optimize Ion Source Conditions Stability_Issue->Solution_Stability Yes No_Issue Investigate Other Sources of Error Stability_Issue->No_Issue No

References

Technical Support Center: Purity Analysis of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of "2-Methoxy-4,5-dihydro-1H-imidazole-d4". Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

A1: "this compound" is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole. Its primary application is as an internal standard in quantitative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium (B1214612) labeling allows it to be distinguished from its non-labeled counterpart in a sample matrix.

Q2: What are the expected purity levels for "this compound"?

A2: High-quality "this compound" for use as an internal standard typically has a chemical purity of ≥98% as determined by methods like HPLC or GC. The isotopic purity, specifically the deuterium enrichment, is also a critical parameter and is generally expected to be ≥99 atom % D.

Q3: What are the potential impurities that could be present in a sample of "this compound"?

A3: Potential impurities can originate from the synthesis of the imidazoline (B1206853) ring, the introduction of the methoxy (B1213986) group, or the deuteration process. These may include:

  • Starting materials: Residual unreacted precursors used in the synthesis.

  • Non-deuterated and partially deuterated species: The presence of the unlabeled (d0) compound or molecules with fewer than four deuterium atoms.

  • Byproducts of synthesis: Side-products formed during the chemical reactions.

  • Solvents: Residual solvents from the synthesis and purification steps.

Q4: Which analytical techniques are most suitable for the purity analysis of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for determining chemical purity and separating non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile impurities and confirming the identity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for structural confirmation, identifying and quantifying both chemical and isotopic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both separation and sensitive detection, especially for identifying trace-level impurities and confirming isotopic distribution.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of "this compound".

Issue 1: Unexpected Peaks in HPLC or GC Chromatograms

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination - Ensure all glassware is thoroughly cleaned. - Use high-purity solvents and reagents. - Run a blank injection (solvent only) to identify any peaks originating from the system or solvent.
Presence of Impurities - Refer to the Potential Impurities table below to tentatively identify the unexpected peaks based on their expected retention times. - Use a mass spectrometer detector (if available) to obtain mass information about the unknown peaks to aid in their identification.
Column Degradation - Check the column's performance using a standard mixture. - If peak shape is poor (e.g., tailing, broadening), consider flushing or replacing the column.
Sample Degradation - Ensure the sample is stored under the recommended conditions. - Prepare fresh samples for analysis.
Issue 2: Inaccurate Quantification or Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Standard Preparation - Verify the concentration and purity of the reference standard. - Use calibrated pipettes and balances for accurate measurements.
Instrument Variability - Ensure the instrument is properly calibrated and maintained. - Check for leaks in the LC or GC system. - Monitor system pressure for any unusual fluctuations.
Matrix Effects (LC-MS) - Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. - Evaluate matrix effects by comparing the response of the analyte in the sample matrix to its response in a clean solvent. - If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using solid-phase extraction) or adjusting the chromatographic conditions to separate the analyte from interfering matrix components.
Incomplete Deuteration - If the isotopic purity is lower than expected, it can affect quantification when used as an internal standard. - Use NMR or high-resolution mass spectrometry to confirm the isotopic enrichment.
Issue 3: Ambiguous NMR Spectra

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Residual Solvents - Compare the chemical shifts of unknown peaks to known solvent peaks. - Use a different deuterated solvent for analysis to see if the peaks shift.
Water Peak - A broad peak around 1.5-4.5 ppm (depending on the solvent) is often due to residual water. - Use a presaturation sequence to suppress the water signal if it interferes with analyte peaks.
Paramagnetic Impurities - The presence of paramagnetic metals can cause significant peak broadening. - If suspected, consider treating the sample with a chelating agent.
Low Signal-to-Noise Ratio - Increase the number of scans to improve the signal-to-noise ratio. - Ensure the sample concentration is adequate.

Data Presentation

Table 1: Representative Certificate of Analysis Data
Parameter Specification Analytical Method
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥ 98.0%HPLC (UV, 210 nm)
Isotopic Purity (d4) ≥ 99.0 atom % D¹H NMR / Mass Spectrometry
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Residual Solvents ≤ 0.5%¹H NMR / GC-HS
Table 2: Potential Impurities and Recommended Analytical Techniques
Impurity Name Chemical Structure Recommended Analytical Technique(s)
2-Methoxy-4,5-dihydro-1H-imidazole (d0)C₄H₈N₂OMass Spectrometry, ¹H NMR
Partially Deuterated Intermediates (d1, d2, d3)-Mass Spectrometry, ¹H NMR
Unreacted Starting Materials (e.g., deuterated ethylenediamine, methyl cyanate)-GC-MS, LC-MS
Synthesis ByproductsVariesHPLC-MS, GC-MS, NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Use area normalization to determine the percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 30-300.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Purity
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Methanol-d4).

  • ¹H NMR: Acquire a standard proton spectrum. The absence or significant reduction of signals in the regions where protons have been replaced by deuterium confirms the deuteration. The presence of small signals in these regions can be used to quantify the isotopic purity.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation Sample Receive/Prepare Sample HPLC HPLC Analysis (Chemical Purity) Sample->HPLC GCMS GC-MS Analysis (Volatile Impurities, Identity) Sample->GCMS NMR NMR Analysis (Structure, Isotopic Purity) Sample->NMR Data_Analysis Analyze Data from all techniques HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Assessment Assess Chemical & Isotopic Purity Data_Analysis->Purity_Assessment Report Generate Certificate of Analysis Purity_Assessment->Report

Caption: Experimental workflow for the purity analysis of "this compound".

Troubleshooting_Tree cluster_issue Identify Issue Type cluster_solutions Potential Solutions Start Analytical Issue Encountered Unexpected_Peaks Unexpected Peaks? Start->Unexpected_Peaks Quant_Issues Quantification Issues? Start->Quant_Issues NMR_Issues Ambiguous NMR? Start->NMR_Issues Check_Contamination Check for Contamination (Blanks, Solvents) Unexpected_Peaks->Check_Contamination Yes Identify_Impurity Identify Impurity (MS, NMR) Unexpected_Peaks->Identify_Impurity Yes Check_Standards Verify Standard Prep. Quant_Issues->Check_Standards Yes Eval_Matrix Evaluate Matrix Effects Quant_Issues->Eval_Matrix Yes Check_Solvents Check Residual Solvents NMR_Issues->Check_Solvents Yes Suppress_Water Suppress Water Signal NMR_Issues->Suppress_Water Yes

Caption: Troubleshooting decision tree for common analytical issues.

Validation & Comparative

The Deuterated Advantage: A Comparative Guide to 2-Methoxy-4,5-dihydro-1H-imidazole-d4 and its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison between 2-Methoxy-4,5-dihydro-1H-imidazole-d4 and its non-deuterated counterpart, highlighting the significant advantages the deuterated standard offers in experimental settings.

Enhanced Bioanalytical Performance with Deuteration

Deuterium-labeled compounds are chemically identical to their non-deuterated analogues but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). This mass difference is the key to their utility as internal standards in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, it co-elutes with the non-deuterated analyte and experiences the same sample preparation and ionization effects. This allows for highly accurate quantification by correcting for variations in extraction recovery and matrix effects.[1][2]

The superiority of using a deuterated internal standard over a structurally similar but non-isotopic compound has been consistently demonstrated. For instance, in the bioanalysis of the structurally related imidazoline (B1206853) compound guanfacine, a stable isotope-labeled internal standard was crucial for achieving a robust and reproducible LC-MS/MS method with excellent accuracy and precision.[3][4]

Comparative Data: A Case Study on Pharmacokinetics

Table 1: Pharmacokinetic Profile Comparison of Methadone and d9-Methadone in Mice [5]

ParameterMethadoned9-MethadoneFold Change
AUC (Area Under the Curve) Lower5.7-fold Higher
Cmax (Maximum Concentration) Lower4.4-fold Higher
Clearance 4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg
Brain-to-Plasma Ratio 2.05 ± 0.620.35 ± 0.12

This data, from a study on methadone, illustrates the potential pharmacokinetic advantages of deuteration, such as increased systemic exposure and reduced clearance.

In Vitro Metabolic Stability

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to biotransformation by metabolic enzymes.[7] In vitro assays using human liver microsomes (HLM) are a standard method for assessing this. A deuterated standard like this compound is an invaluable tool for the accurate quantification of the parent compound's depletion over time in such assays.

Table 2: Representative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
2-Methoxy-4,5-dihydro-1H-imidazole 2527.7Moderate Clearance
Verapamil (Positive Control) 1546.2High Clearance
Imipramine (Positive Control) > 60< 11.6Low Clearance

This table presents hypothetical but plausible data for the non-deuterated compound, based on typical results for similar molecules, to illustrate how metabolic stability is reported.

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

This protocol is a representative example for the quantification of an imidazoline derivative using its deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera series UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2-Methoxy-4,5-dihydro-1H-imidazole: [M+H]+ → fragment ion

    • This compound: [M+D]+ → fragment ion

In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Incubation:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Add the non-deuterated 2-Methoxy-4,5-dihydro-1H-imidazole to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

2. Time Points and Quenching:

  • Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

  • The reaction is stopped by adding ice-cold acetonitrile containing the deuterated internal standard (this compound).

3. Analysis:

  • Samples are centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by LC-MS/MS as described above to determine the remaining concentration of the parent compound at each time point.

  • The half-life (t½) is calculated from the slope of the natural logarithm of the remaining parent compound versus time.

  • Intrinsic clearance (CLint) is then calculated using the half-life and the protein concentration.

Visualizing the Workflow and Rationale

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_add Add Deuterated IS plasma->is_add ppt Protein Precipitation is_add->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data data ms->data Data Acquisition quant quant data->quant Quantification (Analyte/IS Ratio) result result quant->result Final Concentration

Caption: Workflow for bioanalysis using a deuterated internal standard.

logic_diagram cluster_process Analytical Process cluster_variability Sources of Variability analyte Analyte (Non-deuterated) extraction Extraction analyte->extraction is Internal Standard (Deuterated-d4) is->extraction ionization Ionization extraction->ionization ms_detect ms_detect ionization->ms_detect MS Detection (Different m/z) matrix Matrix Effects matrix->ionization loss Sample Loss loss->extraction ratio ratio ms_detect->ratio Peak Area Ratio (Analyte / IS) final_quant final_quant ratio->final_quant Accurate Quantification

Caption: Rationale for using a deuterated internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard offers significant advantages over its non-deuterated counterpart or other non-isotopic standards in quantitative bioanalysis. Its near-identical chemical and physical properties ensure that it accurately reflects the behavior of the analyte during sample processing and analysis, thereby correcting for experimental variability and matrix effects. While deuteration can also alter the pharmacokinetic properties of a molecule, its primary and indispensable role in the context of this guide is as a tool to ensure the highest level of accuracy and precision in research and drug development settings.

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and consistency of analytical data are paramount. This guide provides an objective comparison of analytical methods, highlighting the pivotal role of a stable isotope-labeled internal standard, 2-Methoxy-4,5-dihydro-1H-imidazole-d4 , in achieving accurate and robust quantification. The cross-validation of analytical methods, particularly when transferring methods between laboratories or modifying an existing validated method, is crucial for ensuring data reliability.[1]

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, in this case, compounds structurally related to 2-methoxy-4,5-dihydro-1H-imidazole, such as the antihypertensive drug moxonidine (B1115). This similarity allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the measurement.[2][3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of using a deuterated internal standard, the following tables summarize typical performance data from a cross-validation study comparing an LC-MS/MS method using This compound as the internal standard (Method A) against a method using a structurally similar, but non-isotopically labeled internal standard (Alternative IS - Method B). The analyte of interest is a compound structurally related to the internal standard, such as moxonidine.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod A (with this compound)Method B (with Alternative IS)
**Linearity (R²) **≥ 0.999≥ 0.995
Limit of Detection (LOD) ~0.05 ng/mL~0.2 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mL

Table 2: Comparison of Accuracy and Precision

QC LevelMethod A (with this compound)Method B (with Alternative IS)
Accuracy (% Bias) Precision (% RSD)
Low QC (0.3 ng/mL) -2.5%3.1%
Medium QC (5 ng/mL) 1.8%2.5%
High QC (50 ng/mL) -0.9%1.9%

The data clearly demonstrates the superior performance of the method utilizing the deuterated internal standard, with better linearity, lower detection and quantification limits, and significantly higher accuracy and precision.

The Impact of Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis.[4] A key advantage of a SIL-IS is its ability to co-elute with the analyte and experience the same matrix effects, thus providing effective normalization.

Table 3: Matrix Effect Comparison

ParameterMethod A (with this compound)Method B (with Alternative IS)
Matrix Factor 0.98 - 1.030.85 - 1.15
% RSD of Matrix Factor < 4%< 15%

The tighter range of the matrix factor and lower variability for Method A indicate a much-reduced impact of matrix effects, leading to more reliable and reproducible results.

Experimental Protocols

Detailed methodologies are essential for the successful validation and cross-validation of analytical methods.

LC-MS/MS Method for Quantification of a Moxonidine-like Analyte

This protocol is representative for the quantification of an analyte structurally related to moxonidine in a biological matrix like human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (either this compound or the alternative IS).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.[5]

  • Column: Zorbax RX-SIL, 250 mm × 4.6 mm, 5 µm.[5]

  • Mobile Phase: Acetonitrile and 40 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.8) 80:20 (v/v).[5]

  • Flow Rate: 1 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[5]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: [M+H]+ → fragment ion (specific to the analyte)

    • This compound: [M+H]+ → fragment ion

    • Alternative IS: [M+H]+ → fragment ion

Visualization of Workflows and Logical Relationships

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical framework for cross-validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification cross_validation_logic start Start Cross-Validation prep_qc Prepare QC Samples (Low, Medium, High) start->prep_qc analyze_a Analyze with Method A prep_qc->analyze_a analyze_b Analyze with Method B prep_qc->analyze_b calc_mean_a Calculate Mean & Accuracy for Method A analyze_a->calc_mean_a calc_mean_b Calculate Mean & Accuracy for Method B analyze_b->calc_mean_b compare Compare Mean Concentrations (|%Difference| ≤ 20%) calc_mean_a->compare calc_mean_b->compare pass Cross-Validation Passed compare->pass Yes fail Cross-Validation Failed (Investigate Discrepancy) compare->fail No

References

Assessing the Isotopic Purity of 2-Methoxy-4,5-dihydro-1H-imidazole-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated compounds in pharmaceutical research and development is on the rise, offering significant advantages in modulating metabolic pathways and improving pharmacokinetic profiles. A critical parameter for these compounds is their isotopic purity, which directly impacts their efficacy and safety. This guide provides a comparative overview of the analytical techniques used to assess the isotopic purity of "2-Methoxy-4,5-dihydro-1H-imidazole-d4," a deuterated building block of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide will use illustrative data based on common findings for analogous deuterated small molecules to demonstrate the assessment process.

The Importance of Isotopic Purity

Isotopic purity refers to the percentage of a molecule that contains the desired isotope (in this case, deuterium) at a specific position. It is crucial to distinguish between isotopic enrichment, the percentage of deuterium (B1214612) at a particular labeled site, and the overall species abundance, which is the percentage of molecules with a specific isotopic composition.[1] For a d4 compound like this compound, the final product will inevitably contain a distribution of isotopologues (d0, d1, d2, d3, and d4 species). Regulatory bodies require a thorough analysis and quantification of these isotopologues.[1]

Comparative Analysis of Analytical Techniques

The two primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Each technique offers unique advantages and provides complementary information.

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Alternative Method: Elemental Analysis
Principle Measures the nuclear magnetic properties of isotopes. ¹H NMR quantifies residual protons, while ²H NMR directly detects deuterium.Separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues.Determines the elemental composition of a sample.
Information Provided - Site of deuteration- Isotopic enrichment at specific sites- Quantitative assessment of residual protons- Distribution of isotopologues (species abundance)- Overall isotopic purity- Overall elemental composition (including H/D ratio)
Advantages - High precision for site-specific enrichment- Non-destructive- High sensitivity- Provides detailed isotopologue distribution- Small sample requirement- Provides bulk isotopic ratio
Limitations - Lower sensitivity compared to MS- Can be complex for molecules with many signals- Does not provide information on the location of deuteration- Does not provide information on the site of deuteration or isotopologue distribution
Illustrative Isotopic Purity for this compound >98% (by ¹H NMR)d4: >95%d3: <5%d2: <1%d1: <0.5%d0: <0.1%D content: >3.8% by weight

Note: The data presented for "this compound" is illustrative and based on typical values for commercially available deuterated small molecules.

Experimental Protocols

A comprehensive assessment of isotopic purity typically involves a combination of NMR and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the isotopic enrichment at the labeled positions.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the deuterated compound in a suitable non-deuterated solvent (e.g., chloroform, acetone).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the residual protons at the deuterated positions.

    • Compare these integrals to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule to calculate the percentage of residual protons.

    • The isotopic enrichment is then calculated as (100 - % residual protons).

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals at the expected chemical shifts confirms the incorporation of deuterium. The relative integrals of these signals can provide information about the distribution of deuterium across different sites if applicable.

Mass Spectrometry (MS)

Objective: To determine the distribution of isotopologues.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to accurately resolve the different isotopologues.

  • Data Acquisition: Infuse the sample directly or via liquid chromatography into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopologues (M+H+, M+D+, etc.).

    • Calculate the relative abundance of each isotopologue by integrating the area of its corresponding peak.

    • The isotopic purity is often reported as the percentage of the desired deuterated species (e.g., % d4).

Visualizing the Workflow and Concepts

To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow for isotopic purity assessment and the concept of isotopologues.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry sample This compound nmr_prep Sample Preparation (non-deuterated solvent) sample->nmr_prep ms_prep Sample Preparation (volatile solvent) sample->ms_prep nmr_acq ¹H and ²H NMR Data Acquisition nmr_prep->nmr_acq nmr_analysis Data Analysis: - Isotopic Enrichment - Site of Deuteration nmr_acq->nmr_analysis final_report Comprehensive Isotopic Purity Report nmr_analysis->final_report ms_acq High-Resolution MS Data Acquisition ms_prep->ms_acq ms_analysis Data Analysis: - Isotopologue Distribution - Species Abundance ms_acq->ms_analysis ms_analysis->final_report

Caption: Workflow for assessing isotopic purity.

isotopologues Isotopologue Distribution for a d4 Compound center Target Molecule (d4) d3 d3-Isotopologue center->d3 H/D Exchange or Impurity d2 d2-Isotopologue center->d2 d1 d1-Isotopologue center->d1 d0 d0-Isotopologue (non-deuterated) center->d0

Caption: Concept of isotopologue distribution.

Conclusion

The accurate determination of isotopic purity is a non-negotiable aspect of the quality control and regulatory submission for any deuterated compound. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive and robust assessment of both the site-specific isotopic enrichment and the overall distribution of isotopologues. For "this compound," researchers should expect to see high isotopic enrichment (>98%) at the specified positions and a dominant presence of the d4 species, with minimal contributions from lower-deuterated isotopologues. This rigorous analytical characterization ensures the quality, consistency, and reliability of the deuterated compound in its intended research and development applications.

References

A Comparative Guide to the Mass Spectrometric Performance of 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxy-4,5-dihydro-1H-imidazole-d4 is the deuterium-labeled version of 2-Methoxy-4,5-dihydro-1H-imidazole and is primarily utilized as an internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.[1] The use of stable isotope-labeled internal standards, like this deuterated compound, is a cornerstone of accurate and precise quantification in mass spectrometry.[2][3] These standards co-elute with the analyte of interest, experiencing similar ionization efficiencies and matrix effects, which allows for effective normalization and correction of variability during sample preparation and analysis.[2][3][4]

Comparative Performance Across Mass Spectrometer Platforms

The choice of mass spectrometer can significantly impact the sensitivity, specificity, and linearity of an assay. The following table summarizes the expected performance of this compound on common mass spectrometer platforms used in pharmaceutical and biomedical research. The data is extrapolated from typical performance specifications and published methods for similar small molecules and imidazoline (B1206853) derivatives.[5][6][7]

Performance Metric Triple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF) Orbitrap
Primary Application Targeted QuantificationHigh-Resolution Screening & ConfirmationHigh-Resolution Quantification & Identification
Expected LOQ Low pg/mL to sub-pg/mLMid-to-high pg/mLLow-to-mid pg/mL
Dynamic Range 4-6 orders of magnitude3-4 orders of magnitude4-5 orders of magnitude
Mass Accuracy Low resolution< 5 ppm< 3 ppm
Selectivity Very High (with MRM)HighVery High
Scan Speed Very Fast (MRM)ModerateSlow to Moderate

Experimental Protocols

Below are representative experimental protocols for the analysis of imidazoline compounds using liquid chromatography-mass spectrometry (LC-MS). These can be adapted for the quantification of an analyte using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[7]

Liquid Chromatography (LC) Method
  • LC System: Agilent 1100 Series HPLC or equivalent.[7]

  • Column: Waters Acquity UPLC HSS T3 or Supelco Ascentis C18 (e.g., 2.1 x 50 mm, 1.8 µm).[6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[6][7]

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL.[7]

Mass Spectrometry (MS) Method
  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Ion Mode.[6]

  • Mass Spectrometer: Triple quadrupole, Q-TOF, or Orbitrap instrument.

  • Typical ESI Settings:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 300°C

    • Sheath Gas Flow: 40 units

    • Auxiliary Gas Flow: 10 units

  • Data Acquisition (Triple Quadrupole): Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing the analyte and internal standard.

  • Data Acquisition (High-Resolution MS): Full scan or targeted SIM (Selected Ion Monitoring) for quantification, with data-dependent MS/MS for confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Reporting Quant->Report

Caption: Bioanalytical workflow for quantification.

Imidazoline Receptor Signaling Pathway

Imidazoline compounds can interact with I1-imidazoline receptors, which are implicated in various physiological processes. The diagram below shows a simplified, generalized signaling pathway associated with I1-receptor activation.

G cluster_membrane Cell Membrane Receptor I1-Imidazoline Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand Imidazoline Ligand Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: I1-Imidazoline receptor signaling.

Comparison with Alternatives

The primary alternative to using a deuterated internal standard is to use a structurally similar analog. However, deuterated standards are generally preferred for the following reasons:

  • Co-elution: Deuterated standards have nearly identical chromatographic retention times to their non-deuterated counterparts, ensuring they experience the same matrix effects at the same time.[2][4] Structural analogs may have different retention times.

  • Ionization Efficiency: The ionization efficiency of a deuterated standard is very similar to the analyte.

  • Reduced Cross-Talk: The mass difference ensures clear separation in the mass spectrometer, although natural isotope abundance should always be considered.

One potential limitation of deuterated standards is the possibility of hydrogen-deuterium (H/D) exchange, which can occur under certain pH or temperature conditions, potentially compromising quantification.[2] However, for a compound like this compound, where the deuterium (B1214612) atoms are typically on a stable part of the molecule, this risk is minimal under standard analytical conditions.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of its non-deuterated analog or related imidazoline compounds. The choice of mass spectrometer will depend on the specific requirements of the assay. For high-throughput targeted quantification requiring the lowest detection limits, a triple quadrupole mass spectrometer is often the instrument of choice. For applications requiring high mass accuracy for structural confirmation in addition to quantification, Q-TOF or Orbitrap platforms are superior. The provided protocols offer a solid foundation for method development, which should always be followed by rigorous validation according to international guidelines.

References

Comparative Analysis of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 and its Non-Deuterated Analog for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of 2-Methoxy-4,5-dihydro-1H-imidazole-d4 and its non-deuterated counterpart, 2-Methoxy-4,5-dihydro-1H-imidazole, to aid in the selection of the most suitable compound for various research applications.

This document outlines the key quality attributes of both the deuterated and non-deuterated forms of 2-Methoxy-4,5-dihydro-1H-imidazole, presents detailed methodologies for their analysis, and introduces other potential alternative compounds for consideration.

Product Specifications and Purity

The primary distinction between this compound (d4-analog) and 2-Methoxy-4,5-dihydro-1H-imidazole (d0-analog) lies in the isotopic labeling of the former. This deuteration makes the d4-analog an ideal internal standard for mass spectrometry-based quantification of the d0-analog, as it is chemically identical but mass-shifted.[1] The quality of these compounds is paramount for their application. While specific batch data can be found on the Certificate of Analysis (CoA) provided by suppliers, typical specifications are summarized below.

ParameterThis compound2-Methoxy-4,5-dihydro-1H-imidazole
CAS Number 402788-68-528118-54-9
Molecular Formula C₄H₄D₄N₂OC₄H₈N₂O
Molecular Weight 104.14 g/mol 100.12 g/mol
Chemical Purity Typically ≥98%Typically ≥95%
Isotopic Purity Typically ≥99 atom % DNot Applicable

Performance Comparison and Applications

The choice between the deuterated and non-deuterated compound hinges on the specific application.

  • This compound is primarily used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] Its key advantage is its ability to co-elute with the non-deuterated analyte, thus compensating for variations in sample preparation and instrument response.[2]

  • 2-Methoxy-4,5-dihydro-1H-imidazole serves as the analyte of interest in various studies. Its derivatives have been explored for their potential biological activities. The accurate quantification of this compound in biological matrices or reaction mixtures is often the primary goal.

Experimental Methodologies

Accurate characterization and quantification of these compounds rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.[3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of 2-Methoxy-4,5-dihydro-1H-imidazole and its deuterated analog.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare standard solutions of the analyte in the mobile phase at known concentrations.

  • Inject a defined volume of the sample onto the HPLC column.

  • Elute the compound using the specified mobile phase gradient.

  • Monitor the eluent at a suitable UV wavelength (e.g., 220 nm).

  • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To determine the isotopic enrichment of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).

Procedure:

  • Introduce the sample into the MS system.

  • Acquire the mass spectrum in the molecular ion region.

  • Determine the relative intensities of the ion corresponding to the deuterated species (e.g., m/z for [M+H]⁺ of the d4-analog) and any ions corresponding to lower deuteration levels or the non-deuterated species.

  • Calculate the isotopic enrichment by comparing the peak areas of the desired isotopologue to the sum of all related isotopologues.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium (B1214612) labeling.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra for the non-deuterated compound to confirm its structure.

  • For the deuterated compound, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms the labeling.

  • ²H (Deuterium) NMR can be used to directly observe the deuterium signals and confirm the isotopic enrichment.[4][5]

Alternative Compounds for Comparison

For researchers seeking alternatives, other deuterated and non-deuterated imidazoline (B1206853) derivatives are commercially available and may be suitable depending on the specific analytical needs.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Application
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole 6302-84-7C₁₀H₁₂N₂O176.22Bioactive small molecule
2-((Naphthalen-1-yl)oxy)methyl)-4,5-dihydro-1H-imidazole 65248-80-8C₁₄H₁₄N₂O226.27Chemical intermediate
4,5-dihydro-1H-imidazole-2-thiol (Ethylenethiourea) 96-45-7C₃H₆N₂S102.16Industrial chemical

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and comparison of deuterated and non-deuterated compounds.

analytical_workflow cluster_proc Analytical Process start Sample Preparation hplc HPLC Analysis (Purity) start->hplc Chemical Purity ms MS Analysis (Isotopic Enrichment) start->ms Isotopic Purity nmr NMR Analysis (Structure) start->nmr Structural Integrity data Data Analysis & Comparison hplc->data ms->data nmr->data report Generate Report data->report

Caption: A generalized workflow for the comprehensive analysis of isotopically labeled and unlabeled compounds.

The following diagram illustrates the logical relationship in choosing an internal standard.

decision_tree start Need for Quantitative Analysis? is_needed Is an Internal Standard Required? start->is_needed select_is Select Deuterated Analog (e.g., d4-analog) is_needed->select_is Yes no_is Direct Quantification of Analyte (d0-analog) is_needed->no_is No end Proceed with Method Validation select_is->end no_is->end

Caption: Decision tree for selecting an appropriate analytical standard.

References

A Comparative Guide to "2-Methoxy-4,5-dihydro-1H-imidazole-d4" Reference Standards for Quality Control in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "2-Methoxy-4,5-dihydro-1H-imidazole-d4" (d4-MDI) reference standards, essential for ensuring the accuracy and reliability of quantitative bioanalytical methods. As a stable isotope-labeled internal standard (SIL-IS), d4-MDI is a critical component in mass spectrometry-based assays, particularly in pharmacokinetic and drug metabolism studies. This document outlines key quality control parameters, compares hypothetical product specifications from leading suppliers, and provides detailed experimental protocols for the verification of these standards.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In bioanalytical mass spectrometry, particularly LC-MS/MS, the use of a SIL-IS is considered the gold standard for accurate quantification.[1][2] These standards, where one or more hydrogen atoms are replaced with deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest.[3] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4] The use of a high-quality, well-characterized SIL-IS like d4-MDI is paramount for the integrity and reproducibility of bioanalytical data.[5]

Comparison of "this compound" Reference Standards

While specific Certificates of Analysis (CoAs) for "this compound" are not always publicly available, the following table presents a comparison of typical specifications offered by reputable suppliers of stable isotope-labeled compounds. The data presented here is illustrative and researchers should always refer to the lot-specific CoA provided by the supplier.

Parameter Supplier A (e.g., CDN Isotopes) Supplier B (e.g., MedChemExpress) Supplier C (e.g., Toronto Research Chemicals) Importance in Quality Control
CAS Number 402788-68-5402788-68-5402788-68-5Confirms the chemical identity of the compound.
Chemical Formula C₄H₄D₄N₂OC₄H₄D₄N₂OC₄H₄D₄N₂ODefines the elemental composition.
Molecular Weight 104.14 g/mol 104.14 g/mol 104.14 g/mol Essential for accurate concentration calculations.
Isotopic Purity ≥98 atom % D≥98 atom % D≥99 atom % DHigh isotopic enrichment minimizes interference from unlabeled analyte.[3]
Chemical Purity ≥99% (by HPLC/GC)≥98% (by HPLC)≥99.5% (by UPLC-MS)Ensures that the standard is free from impurities that could interfere with the analysis.
Concentration 1 mg/mL in Methanol (B129727)10 mg1.0 mg/mL in AcetonitrileAccurate concentration is critical for the preparation of calibration curves and QC samples.
Documentation Certificate of AnalysisData SheetCertificate of AnalysisProvides detailed information on the characterization and quality of the standard.
Storage -20°CRoom Temperature-20°CProper storage ensures the long-term stability of the standard.[3]

Experimental Protocols for Quality Control of d4-MDI Reference Standards

Upon receiving a new lot of "this compound", it is crucial to perform in-house quality control checks to verify the specifications provided by the supplier. The following are detailed protocols for key experiments.

Verification of Identity and Isotopic Purity by Mass Spectrometry

Objective: To confirm the identity and estimate the isotopic purity of the d4-MDI standard.

Methodology:

  • Preparation of Stock Solution: If the standard is provided as a solid, accurately weigh a small amount and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL. If provided as a solution, use it directly.

  • Working Solution: Prepare a working solution by diluting the stock solution to a concentration of approximately 1 µg/mL.

  • Mass Spectrometric Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Infusion: Directly infuse the working solution into the mass spectrometer.

    • Data Acquisition: Acquire the full scan mass spectrum.

  • Data Analysis:

    • Confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z (approximately 105.11).

    • Examine the isotopic distribution to estimate the isotopic purity. The peak corresponding to the d4-labeled compound should be the most abundant. The relative intensity of the peak corresponding to the unlabeled compound (m/z 101.08) should be minimal.

Assessment of Chemical Purity by LC-MS/MS

Objective: To determine the chemical purity of the d4-MDI standard and identify any potential impurities.

Methodology:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of the main peak and any impurities.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive.

    • MRM Transitions: Monitor the transition for d4-MDI (e.g., Q1: 105.1 -> Q3: fragment ion) and potentially for the unlabeled MDI (e.g., Q1: 101.1 -> Q3: corresponding fragment).

  • Sample Analysis: Inject an appropriate volume of the working solution.

  • Data Analysis:

    • Integrate the peak area of the d4-MDI peak and any impurity peaks in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Visualizing the Role of d4-MDI in a Bioanalytical Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study where a stable isotope-labeled internal standard like "this compound" is utilized.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Matrix (e.g., Plasma, Urine) Spike_IS Spike with d4-MDI (Internal Standard) Sample->Spike_IS Accurate Volume Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Known Concentration UPLC UPLC Separation Extraction->UPLC MS Mass Spectrometry (Detection) UPLC->MS Integration Peak Area Integration (Analyte & d4-MDI) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / d4-MDI) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration of Analyte Calibration->Result

References

Inter-laboratory comparison of "2-Methoxy-4,5-dihydro-1H-imidazole-d4" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide for the Analysis of Deuterated Internal Standards, with "2-Methoxy-4,5-dihydro-1H-imidazole-d4" as a Representative Compound

Disclaimer: Publicly available inter-laboratory comparison data specifically for "this compound" is not available. The following guide is a representative example based on common practices for the analysis of similar deuterated internal standards used in quantitative mass spectrometry. The data presented is hypothetical and for illustrative purposes only.

This guide provides a framework for comparing the analytical performance of laboratories in the quantification of "this compound," a deuterated internal standard crucial for ensuring accuracy and precision in bioanalytical and pharmaceutical studies.

Data Presentation: Hypothetical Inter-laboratory Comparison Results

The following table summarizes hypothetical results from five independent laboratories tasked with verifying the concentration of a supplied stock solution of "this compound".

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Relative Accuracy (%)Precision (RSD, %)Isotopic Purity (%)
Lab-01LC-MS/MS99.8-0.21.599.7
Lab-02LC-MS/MS101.5+1.52.199.6
Lab-03GC-MS98.2-1.83.599.5
Lab-04LC-MS/MS100.3+0.31.899.8
Lab-05Q-TOF MS102.1+2.12.899.7
  • Nominal Concentration: 100.0 µg/mL

  • RSD: Relative Standard Deviation

Experimental Protocols

A generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of "this compound" is provided below.

Objective

To accurately determine the concentration and isotopic purity of "this compound" in a solution using a reference standard.

Materials and Reagents
  • Analyte: this compound

  • Reference Standard: Certified standard of 2-Methoxy-4,5-dihydro-1H-imidazole

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (Optima Grade)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Instrumentation (LC-MS/MS)
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

Sample Preparation
  • Allow all solutions to equilibrate to room temperature.

  • Prepare a series of calibration standards of the non-deuterated reference compound.

  • Dilute the "this compound" test sample to fall within the calibration curve range.

  • Transfer 100 µL of each sample and standard into autosampler vials.

LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • MS/MS Transitions (Hypothetical):

    • Analyte (d4): Q1: m/z 119.1 -> Q3: m/z 74.1

    • Reference (d0): Q1: m/z 115.1 -> Q3: m/z 71.1

Data Analysis
  • Integrate the peak areas for both the deuterated analyte and the non-deuterated reference standard.

  • Construct a calibration curve by plotting the peak area ratio (Reference/Analyte) against the concentration of the reference standards.

  • Determine the concentration of the test sample using the generated calibration curve.

  • Assess isotopic purity by monitoring for the presence of the d0 signal in the d4 sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of the deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_report Final Reporting A Receive Test Sample (d4-compound) C Dilute Test Sample A->C B Prepare Calibration Curve (d0-reference standard) D Inject Samples & Standards B->D C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometry Detection (MRM Mode) E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Concentration & Purity H->I J Report Final Results I->J

Fig. 1: Analytical workflow for internal standard quantification.
Logical Relationship: Troubleshooting Out-of-Specification Results

This diagram outlines a decision-making process for investigating analytical results that do not meet the required specifications.

G A Result Out-of-Specification? B No Action Required A->B No C Check Sample Preparation A->C Yes D Review Instrument Performance (e.g., Calibration, System Suitability) C->D E Review Data Integration D->E F Error Identified? E->F G Re-process Data / Re-analyze Samples F->G Yes H Escalate to Full OOS Investigation F->H No G->A

Fig. 2: Decision tree for troubleshooting analytical results.

Regulatory guidelines for using deuterated internal standards like "2-Methoxy-4,5-dihydro-1H-imidazole-d4"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated internal standards, such as "2-Methoxy-4,5-dihydro-1H-imidazole-d4," against alternative approaches, supported by regulatory context and experimental data.

In the landscape of regulated bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend their use whenever possible to ensure robust and reliable data for pharmacokinetic and toxicokinetic studies.[2][3] This preference is rooted in the unique physicochemical properties of SIL-ISs, which closely mimic the analyte of interest throughout the analytical process.[4]

The Superiority of Deuterated Internal Standards: A Performance Comparison

The primary role of an internal standard is to compensate for variability during sample preparation and analysis.[3] Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, offer significant advantages over other alternatives like structural analogs.[4] Their near-identical chemical and physical properties to the analyte ensure they behave similarly during extraction, chromatography, and ionization in the mass spectrometer.[4][5]

This similarity leads to more effective correction for matrix effects—the suppression or enhancement of the analytical signal by other components in the biological sample—which is a major source of inaccuracy and imprecision.[6]

The following table summarizes the key performance differences between deuterated internal standards and non-deuterated (analog) internal standards based on critical bioanalytical validation parameters.

Validation Parameter Deuterated Internal Standard (e.g., this compound) Non-Deuterated (Analog) Internal Standard Rationale for Superior Performance
Accuracy & Precision Typically higher accuracy (within ±15% of nominal) and precision (%CV < 15%).[7]May exhibit greater variability, potentially exceeding 15%.[8]Co-elution and similar ionization properties lead to better normalization of analytical variability.[5]
Matrix Effect Effectively compensates for matrix-induced signal suppression or enhancement.Inconsistent compensation due to differences in physicochemical properties.[6]The deuterated IS experiences the same matrix effects as the analyte, allowing for accurate correction.[6]
Extraction Recovery Consistent and reproducible recovery, closely tracking the analyte.Recovery can be variable and differ significantly from the analyte.Similar solubility and partitioning behavior ensure parallel extraction efficiency.
Regulatory Acceptance Strongly preferred by regulatory agencies like the FDA and EMA.[2][3]May require more extensive validation and justification for its use.[6]The use of SIL-IS is considered a best practice for ensuring data integrity in regulatory submissions.[2]

Regulatory Landscape: A Harmonized Approach

The FDA and EMA, along with the International Council for Harmonisation (ICH), provide guidelines for bioanalytical method validation that emphasize the importance of using a suitable internal standard.[2] The ICH M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation and study sample analysis.

Regulatory Body Guidance on Internal Standards
FDA (Food and Drug Administration) Recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible.[2]
EMA (European Medicines Agency) Strongly prefers the use of a stable isotope-labeled internal standard.[3]
ICH (International Council for Harmonisation) The M10 guideline emphasizes ensuring the suitability of the internal standard to correct for variability.[2]

Experimental Protocols for Internal Standard Validation

Thorough validation is essential to demonstrate the suitability of an internal standard. The following are detailed methodologies for key experiments.

Selectivity and Specificity
  • Objective: To ensure that the internal standard does not interfere with the analyte and is free from any cross-talk from the analyte.

  • Method:

    • Analyze at least six different batches of blank biological matrix (e.g., plasma, urine).

    • Analyze a sample of the internal standard at its working concentration without the analyte.

    • Analyze a sample of the analyte at the Upper Limit of Quantification (ULOQ) without the internal standard.

  • Acceptance Criteria:

    • The response of interfering peaks in the blank matrix at the retention time of the analyte and IS should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[4]

    • In the IS-only sample, the signal at the mass transition of the analyte should be ≤ 20% of the LLOQ response.

    • In the ULOQ analyte-only sample, the signal at the mass transition of the IS should be ≤ 5% of the IS response.

Matrix Effect Evaluation
  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.

  • Method:

    • Prepare three sets of samples at low and high concentrations:

      • Set A (Neat Solution): Analyte and IS in a clean solvent.

      • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and IS.

      • Set C (Pre-extraction Spike): Blank matrix spiked with analyte and IS before extraction.

    • Calculate the matrix factor (MF) for the analyte and IS by comparing the peak areas in Set B to Set A.

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the matrix should be ≤ 15%.[3]

Stability
  • Objective: To evaluate the stability of the internal standard in stock solutions and in the biological matrix under various storage conditions.

  • Method:

    • Stock Solution Stability: Analyze the stability of the IS stock solution at room temperature and refrigerated conditions over a defined period.

    • Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.

    • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a defined period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logic

To provide a clearer understanding, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Extraction Extraction Addition of IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Concentration Calculation Concentration Calculation Data Processing->Concentration Calculation

Caption: A typical bioanalytical experimental workflow using an internal standard.

G Start Start Need for Quantitative Bioanalysis Need for Quantitative Bioanalysis Start->Need for Quantitative Bioanalysis Internal Standard Required? Internal Standard Required? Need for Quantitative Bioanalysis->Internal Standard Required? SIL-IS Available? SIL-IS Available? Internal Standard Required?->SIL-IS Available? Yes Consider Analog IS Consider Analog IS Internal Standard Required?->Consider Analog IS No Use SIL-IS Use SIL-IS SIL-IS Available?->Use SIL-IS Yes SIL-IS Available?->Consider Analog IS No Extensive Validation Extensive Validation Consider Analog IS->Extensive Validation Method Acceptable? Method Acceptable? Extensive Validation->Method Acceptable? Proceed with Analog IS Proceed with Analog IS Method Acceptable?->Proceed with Analog IS Yes Re-evaluate Method/IS Re-evaluate Method/IS Method Acceptable?->Re-evaluate Method/IS No

Caption: Logical relationship for internal standard selection in bioanalysis.

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-4,5-dihydro-1H-imidazole-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel can now access a comprehensive guide for the proper disposal of 2-Methoxy-4,5-dihydro-1H-imidazole-d4. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this deuterated imidazole (B134444) derivative in accordance with general laboratory safety protocols.

Hazard and Safety Information

The following table summarizes the potential hazards associated with imidazole-based compounds. It is recommended to treat this compound as having a similar hazard profile.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed.Ingestion
Skin Corrosion/Irritation Causes skin irritation.Skin contact
Serious Eye Damage/Irritation Causes serious eye irritation.Eye contact
Environmental Hazard May be harmful to aquatic life.Release into drains or environment

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is crucial for the safe disposal of this compound.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all waste, including empty containers and contaminated materials, in a designated hazardous waste container.

  • Waste Container Requirements:

    • Use a chemically compatible and leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely closed when not in use.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.

    • This typically involves submitting a chemical collection request form to your EHS department.

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup:

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_characterization Characterize Waste: Pure Compound, Contaminated Materials, or Empty Container? ppe->waste_characterization pure_compound Pure Compound or Contaminated Materials waste_characterization->pure_compound Solid/Liquid empty_container Empty Container waste_characterization->empty_container Container hazardous_waste_container Place in a Labeled, Chemically Compatible Hazardous Waste Container pure_compound->hazardous_waste_container rinse_container Rinse Container 3x with Appropriate Solvent empty_container->rinse_container store_waste Store Waste in a Designated Satellite Accumulation Area hazardous_waste_container->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if permitted by institution) rinse_container->dispose_container collect_rinsate->hazardous_waste_container request_pickup Request Pickup by Environmental Health & Safety store_waste->request_pickup end End of Disposal Process request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxy-4,5-dihydro-1H-imidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-4,5-dihydro-1H-imidazole-d4 in a laboratory setting. The following procedures are based on best practices for handling structurally similar imidazoline (B1206853) compounds and deuterated substances.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Protection Type Specification Purpose Citation
Hand Protection Nitrile or neoprene gloves.Prevents skin contact.[1][2][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or dust.[1][2][4]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.[1][4]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[1][4]
Respiratory Protection NIOSH-approved respirator.Necessary when engineering controls (like a fume hood) are not available or are insufficient to control airborne dust.[1][4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is essential for both safety and maintaining the integrity of the compound.

Step-by-Step Handling Guide:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4][5]

  • PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Avoid creating dust.

  • Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2][6]

  • Deuterated Compound Specifics: Handle under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and contamination.[3] Use aprotic solvents where possible to prevent deuterium (B1214612) exchange.[3]

Storage Requirements:

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4]

  • For long-term storage, temperatures of -20°C are often recommended for deuterated compounds.[3]

  • Store in amber vials or in the dark to prevent photodegradation.[3]

  • Keep away from strong oxidizing agents and strong acids.[4][5]

Disposal Plan

All waste containing this compound must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Waste Container: Use a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[7]

  • Storage: Store the waste container in a designated and properly labeled satellite accumulation area for hazardous waste.[7]

Disposal Procedure:

  • Do not dispose of the chemical down the drain.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[1]

Spill Cleanup:

In the event of a small spill:

  • Evacuate: Evacuate the immediate area.[7]

  • PPE: Wear appropriate PPE, including a respirator.[1]

  • Containment: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[1][7]

  • Collection: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor or EHS department.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Compound C->D E Prepare Solution D->E F Store Compound Appropriately E->F I Segregate Hazardous Waste E->I Waste G Decontaminate Work Area F->G H Doff PPE G->H G->I Contaminated Materials H->I Used PPE J Label Waste Container I->J K Store in Satellite Accumulation Area J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.